molecular formula C10H15BrN4O B1271977 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol CAS No. 849021-42-7

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Cat. No.: B1271977
CAS No.: 849021-42-7
M. Wt: 287.16 g/mol
InChI Key: ZZAGRUBMUDIADL-UHFFFAOYSA-N
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Description

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a useful research compound. Its molecular formula is C10H15BrN4O and its molecular weight is 287.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAGRUBMUDIADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375495
Record name 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
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Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-42-7
Record name 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
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Foundational & Exploratory

An In-depth Technical Overview of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 849021-42-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, with the Chemical Abstracts Service (CAS) number 849021-42-7, is a heterocyclic organic compound. Structurally, it features a pyrimidine ring substituted with a bromine atom, linked to a piperazine ring which in turn is substituted with an ethanol group. This molecule belongs to the broader class of pyrimidinylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a summary of the available physicochemical properties and a potential synthetic route for this compound. It is important to note that while this compound is commercially available as a research chemical, there is a notable absence of published literature detailing its specific biological activity, experimental protocols, or involvement in defined signaling pathways.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These data are compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 849021-42-7N/A
Molecular Formula C₁₀H₁₅BrN₄O[1][2]
Molecular Weight 287.16 g/mol [1][2]
Melting Point 97-99 °C[3]
Boiling Point (Predicted) 449.1 ± 55.0 °CN/A
Density (Predicted) 1.507 ± 0.06 g/cm³N/A
Appearance White to off-white solidN/A
Solubility Information not availableN/A

Synthesis

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction. In this proposed pathway, the secondary amine of the 1-(2-hydroxyethyl)piperazine would act as a nucleophile, displacing the chlorine atom on the 2-position of the 5-bromopyrimidine ring. This reaction is a common method for the formation of such pyrimidinylpiperazine linkages.

Below is a conceptual workflow for this synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Bromo-2-chloropyrimidine C Nucleophilic Aromatic Substitution A->C B 1-(2-Hydroxyethyl)piperazine B->C D This compound C->D Formation of C-N bond

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Applications

Extensive searches of scientific databases and patent literature did not yield any specific information regarding the biological activity or experimental applications of this compound. The compound is sold by numerous chemical suppliers for research and development purposes, suggesting its potential use as a building block or intermediate in the synthesis of more complex molecules.

The pyrimidinylpiperazine core is a well-established pharmacophore found in a number of approved drugs and clinical candidates with diverse biological activities, including but not limited to antipsychotic, antidepressant, and anticancer effects. The presence of the bromine atom and the ethanol tail on the piperazine ring of the title compound offers functional handles for further chemical modification, which could be exploited in the design of new therapeutic agents.

Conclusion

This compound (CAS 849021-42-7) is a readily available research chemical with defined physicochemical properties. While a logical synthetic route can be proposed, there is a notable lack of published data on its specific biological functions, mechanisms of action, or established experimental uses. For researchers in drug discovery and medicinal chemistry, this compound may represent an unexplored starting point or intermediate for the synthesis of novel molecules targeting a range of biological pathways, leveraging the established pharmacological importance of the pyrimidinylpiperazine scaffold. Further investigation is required to elucidate any inherent biological activity and potential applications of this compound.

References

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine is a heterocyclic compound featuring a bromopyrimidine ring linked to a piperazine ring, which is further substituted with a hydroxyethyl group. This structure is a common scaffold in the design of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 849021-42-7BLDpharm[1]
Molecular Formula C10H15BrN4OInferred from structure
Molecular Weight 287.16 g/mol Inferred from formula
Alternative Name 2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanolBLDpharm[1]

Synthesis and Experimental Protocols

General Synthetic Workflow

G cluster_reagents Reagents reagent1 2,5-Dibromopyrimidine reaction + reagent1->reaction reagent2 1-(2-Hydroxyethyl)piperazine reagent2->reaction product 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine reaction->product Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine.

Biological Activity and Applications

Piperazine and pyrimidine moieties are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities. Derivatives of piperazine are known to possess antipsychotic, antihistamine, anticancer, and antiviral properties.

Potential as a Kinase Inhibitor

A study on related compounds has identified a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent dual Src/Abl kinase inhibitors.[2] Specifically, a compound with a similar 4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidinyl core, BMS-354825 (Dasatinib), has shown potent antitumor activity.[2] This suggests that 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine could be investigated for similar kinase inhibitory activities, which are crucial in cancer therapy.

Signaling Pathway Context

The Src and Abl kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these kinases can disrupt aberrant signaling in cancer cells, leading to apoptosis and reduced tumor growth.

G Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival BCR-Abl BCR-Abl BCR-Abl->Downstream Signaling Tumor Growth Tumor Growth Cell Proliferation\n& Survival->Tumor Growth BMS-354825 BMS-354825 BMS-354825->Src Kinase BMS-354825->BCR-Abl

Caption: Simplified signaling pathway showing inhibition of Src and Abl kinases.

Conclusion

1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine is a chemical compound with significant potential for further investigation in drug discovery, particularly in the area of oncology. Its structural similarity to known kinase inhibitors warrants exploration of its biological activity. The information provided in this guide serves as a foundational resource for researchers interested in this promising molecule.

References

Technical Guide: Physicochemical Properties of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of the compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, a molecule of interest in chemical and pharmaceutical research.

Compound Identification and Molecular Weight

The fundamental characteristics of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Molecular Formula C₁₀H₁₅BrN₄O[1][2][3]
Molecular Weight 287.17 g/mol [1]
287.16 g/mol [2][4]
287.156 g/mol [3]
CAS Number 849021-42-7[1][2][3]

Note: Minor variations in molecular weight are due to differences in the isotopic masses used for calculation.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the atomic connectivity and the arrangement of the constituent functional groups, including the bromopyrimidine ring, the piperazine linker, and the ethanol moiety.

2D structure of this compound.

Experimental Protocols and Biological Activity

Currently, there is a lack of publicly available, detailed experimental protocols or established signaling pathway data for this compound in peer-reviewed literature. This compound is primarily classified as a research chemical.[5] Researchers interested in the potential applications of this molecule would need to develop and validate their own experimental methodologies.

As a starting point for drug development professionals, a logical workflow for investigating a novel compound like this would involve a series of in vitro and in vivo studies.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Target_Identification Target Identification & Binding Assays Cell-based_Assays Cell-based Functional Assays Target_Identification->Cell-based_Assays Toxicity_Screening Preliminary Toxicity Screening Cell-based_Assays->Toxicity_Screening Pharmacokinetics Pharmacokinetic Profiling (ADME) Toxicity_Screening->Pharmacokinetics Efficacy_Models Disease-specific Efficacy Models Pharmacokinetics->Efficacy_Models Toxicology Formal Toxicology Studies Efficacy_Models->Toxicology

Generalized workflow for the preclinical evaluation of a novel chemical entity.

References

Synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthesis route, including detailed experimental protocols and characterization data.

Introduction

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. This guide outlines a reliable and reproducible synthesis pathway for this compound, intended to support research and development activities in the pharmaceutical sciences.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-bromo-2-(piperazin-1-yl)pyrimidine. This is followed by the N-alkylation of the piperazine ring with a suitable 2-haloethanol derivative.

Synthesis_Route 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Intermediate 5-Bromo-2-(piperazin-1-yl)pyrimidine 2,5-Dibromopyrimidine->Intermediate Nucleophilic Substitution Piperazine Piperazine Piperazine->Intermediate Final_Product This compound Intermediate->Final_Product N-Alkylation 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Final_Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine

This procedure outlines the nucleophilic substitution reaction to form the piperazine-substituted pyrimidine intermediate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2,5-DibromopyrimidineC₄H₂Br₂N₂237.88
PiperazineC₄H₁₀N₂86.14
Triethylamine (Et₃N)C₆H₁₅N101.19
Ethanol (EtOH)C₂H₅OH46.07

Procedure:

A solution of 2,5-dibromopyrimidine (1 equivalent) in ethanol is treated with an excess of piperazine (typically 3-5 equivalents). Triethylamine (1.5-2 equivalents) is added as a base to scavenge the HBr generated during the reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This final step involves the N-alkylation of the intermediate with 2-bromoethanol.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
5-Bromo-2-(piperazin-1-yl)pyrimidineC₈H₁₁BrN₄243.10
2-BromoethanolC₂H₅BrO124.97
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
Acetonitrile (MeCN)C₂H₃N41.05

Procedure:

To a solution of 5-bromo-2-(piperazin-1-yl)pyrimidine (1 equivalent) in acetonitrile, 2-bromoethanol (1.1-1.5 equivalents) and potassium carbonate (2-3 equivalents) are added. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to give the crude product. The crude material is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis.

StepProductStarting MaterialYield (%)Purity (%)Melting Point (°C)
15-Bromo-2-(piperazin-1-yl)pyrimidine2,5-Dibromopyrimidine75-85>95110-112
2This compound5-Bromo-2-(piperazin-1-yl)pyrimidine80-90>9897-99[1]

Characterization Data

The structure and purity of the final product can be confirmed by various analytical techniques.

TechniqueData
¹H NMR Consistent with the expected structure, showing signals for the pyrimidine, piperazine, and ethanol protons.
¹³C NMR Shows the expected number of carbon signals corresponding to the molecular structure.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₅BrN₄O, MW: 287.16 g/mol ).
FT-IR Characteristic absorption bands for N-H (piperazine), C-H, C=N (pyrimidine), and O-H (alcohol) functional groups.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Reactants1 2,5-Dibromopyrimidine Piperazine Triethylamine Ethanol Reaction1 Reflux Reactants1->Reaction1 Workup1 Solvent Removal Extraction Drying Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 5-Bromo-2-(piperazin-1-yl)pyrimidine Purification1->Intermediate Reactants2 5-Bromo-2-(piperazin-1-yl)pyrimidine 2-Bromoethanol K₂CO₃ Acetonitrile Reaction2 Reflux Reactants2->Reaction2 Workup2 Filtration Solvent Removal Reaction2->Workup2 Purification2 Recrystallization / Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Detailed workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a comprehensive and detailed methodology for the synthesis of this compound. The described two-step route is efficient and yields the final product in high purity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Upstream Precursors for the Synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of the key upstream precursors for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, a significant building block in pharmaceutical research and development. The synthesis of this target molecule relies on the strategic coupling of two primary precursors: 5-bromo-2-chloropyrimidine and 2-(piperazin-1-yl)ethanol . This document outlines the synthetic pathways for these precursors, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the reaction workflows.

Core Synthetic Strategy

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction. In this key step, the secondary amine of 2-(piperazin-1-yl)ethanol displaces the chlorine atom on the 2-position of the 5-bromopyrimidine ring. The bromine atom at the 5-position remains intact, providing a versatile handle for further chemical modifications in drug discovery programs.[1]

Below is a logical diagram illustrating the overall synthetic approach.

G cluster_precursors Upstream Precursors 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Target_Molecule This compound 5-Bromo-2-chloropyrimidine->Target_Molecule Nucleophilic Aromatic Substitution 2-(Piperazin-1-yl)ethanol 2-(Piperazin-1-yl)ethanol 2-(Piperazin-1-yl)ethanol->Target_Molecule

Overall synthetic strategy.

Synthesis of Upstream Precursor 1: 5-Bromo-2-chloropyrimidine

5-Bromo-2-chloropyrimidine is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[2] Several synthetic routes have been reported, with a common and efficient method involving the bromination and subsequent chlorination of a pyrimidine precursor. A widely used starting material for this synthesis is 2-hydroxypyrimidine.

Experimental Protocol: Two-Step Synthesis from 2-Hydroxypyrimidine

This protocol details a two-step synthesis of 5-bromo-2-chloropyrimidine starting from 2-hydroxypyrimidine. The first step involves the bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine. The second step is the chlorination of the hydroxyl group to afford the final product.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

A common method for the bromination of 2-hydroxypyrimidine involves the use of hydrobromic acid and an oxidizing agent like hydrogen peroxide.[3][4]

  • Reaction:

    • 2-hydroxypyrimidine is reacted with hydrobromic acid in the presence of hydrogen peroxide.

  • Procedure:

    • To a reaction vessel, add 2-hydroxypyrimidine (1.0 mol).

    • Add a solution of hydrobromic acid (e.g., 35 wt%, 2.0 mol).

    • Slowly add hydrogen peroxide (e.g., 30 wt%, 2.0 mol) to the mixture while maintaining the temperature.

    • Heat the reaction mixture (e.g., to 40°C) and stir for a specified duration (e.g., 12 hours) to ensure the completion of the reaction.[3][4]

    • After the reaction is complete, the product, 5-bromo-2-hydroxypyrimidine, can be isolated by filtration and drying.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

The subsequent chlorination of 5-bromo-2-hydroxypyrimidine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

  • Reaction:

    • 5-bromo-2-hydroxypyrimidine is reacted with phosphorus oxychloride, often in the presence of an organic base like triethylamine.[5]

  • Procedure:

    • In a reaction flask under a nitrogen atmosphere, suspend 5-bromo-2-hydroxypyrimidine (0.2 mol) in a solvent such as toluene.[5]

    • Add phosphorus oxychloride (0.4 mol) to the suspension.[5]

    • Carefully add triethylamine at a controlled temperature (e.g., 35°C).[5]

    • Heat the reaction mixture to 80-85°C and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by HPLC until the starting material is consumed.[5]

    • After completion, the reaction mixture is cooled, and the excess phosphorus oxychloride and toluene are removed under reduced pressure.

    • The residue is then carefully added to cold water, and the pH is adjusted to 8-9 with an aqueous solution of sodium carbonate to precipitate the product.

    • The solid product, 5-bromo-2-chloropyrimidine, is collected by filtration, washed with water, and dried.

The following diagram illustrates the workflow for the synthesis of 5-bromo-2-chloropyrimidine.

G 2-Hydroxypyrimidine 2-Hydroxypyrimidine Bromination Bromination 2-Hydroxypyrimidine->Bromination HBr, H₂O₂ 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine Bromination->5-Bromo-2-hydroxypyrimidine Chlorination Chlorination 5-Bromo-2-hydroxypyrimidine->Chlorination POCl₃, Et₃N 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Chlorination->5-Bromo-2-chloropyrimidine

Synthesis workflow for 5-bromo-2-chloropyrimidine.
Quantitative Data

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
12-HydroxypyrimidineHBr, H₂O₂5-Bromo-2-hydroxypyrimidineNot specifiedNot specified[3][4]
25-Bromo-2-hydroxypyrimidinePOCl₃, Triethylamine5-Bromo-2-chloropyrimidine~91%>99%[2][5]

Synthesis of Upstream Precursor 2: 2-(Piperazin-1-yl)ethanol

2-(Piperazin-1-yl)ethanol is a commercially available building block. However, for large-scale synthesis or when not readily accessible, it can be prepared through various methods. One common approach involves the alkylation of piperazine with a suitable two-carbon electrophile containing a hydroxyl group or a protected hydroxyl group.

Experimental Protocol: Synthesis from Piperazine

A straightforward method for the synthesis of 2-(piperazin-1-yl)ethanol is the reaction of piperazine with 2-chloroethanol.

  • Reaction:

    • An excess of piperazine is typically used to favor mono-alkylation and to act as a base to neutralize the hydrochloric acid formed during the reaction.

  • Procedure:

    • Dissolve anhydrous piperazine in a suitable solvent like ethanol.

    • Slowly add 2-chloroethanol to the piperazine solution.

    • Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion.

    • After cooling, the piperazine hydrochloride salt that precipitates is filtered off.

    • The filtrate, containing the desired product, is concentrated under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to yield pure 2-(piperazin-1-yl)ethanol.

The following diagram illustrates the workflow for the synthesis of 2-(piperazin-1-yl)ethanol.

G Piperazine Piperazine Alkylation Alkylation Piperazine->Alkylation 2-Chloroethanol 2-(Piperazin-1-yl)ethanol 2-(Piperazin-1-yl)ethanol Alkylation->2-(Piperazin-1-yl)ethanol

Synthesis workflow for 2-(piperazin-1-yl)ethanol.
Quantitative Data

Starting MaterialKey ReagentProductYield (%)Reference
Piperazine2-Chloroethanol2-(Piperazin-1-yl)ethanolHigh yields are generally expected, though specific quantitative data from the initial search is limited.General synthetic knowledge

This guide provides a foundational understanding of the synthesis of the key precursors for this compound. The provided protocols and data are based on established chemical literature and patents, offering a valuable resource for chemists in the pharmaceutical industry. For further details, it is recommended to consult the cited references.

References

An In-depth Technical Guide on the Solubility of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and the methodologies for determining the solubility of the compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. While specific quantitative solubility data for this compound is not publicly available, this document details the standard experimental protocols used in the pharmaceutical industry for such assessments. These methodologies are crucial for researchers and drug development professionals working with this and similar chemical entities.

Compound Profile
  • Chemical Name: this compound

  • CAS Number: 849021-42-7[1]

  • Molecular Formula: C₁₀H₁₅BrN₄O[1][2]

  • Molecular Weight: 287.17 g/mol [2]

  • Melting Point: 97-99°C[2]

  • Alternate Names: 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine[1]

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In the absence of such data, this guide focuses on the established methodologies for solubility determination. Researchers are encouraged to apply these protocols to generate specific data for their work.

Experimental Protocols for Solubility Determination

The solubility of a drug candidate is a critical parameter in drug discovery and development, influencing its bioavailability and formulation.[3] The two primary types of solubility measurements are thermodynamic and kinetic solubility.[3]

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[4] The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

a. Shake-Flask Method

The Higuchi and Connors shake-flask method is a reliable technique for determining the equilibrium solubility of compounds, particularly those with low solubility.[5]

Protocol:

  • Preparation: Add an excess amount of the solid compound, this compound, to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: The resulting suspensions are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[6]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method.

b. Analytical Techniques for Concentration Measurement:

  • High-Performance Liquid Chromatography (HPLC)-UV: A common and robust method for quantifying the concentration of the analyte.[6]

  • UV-Vis Spectroscopy: A simpler method suitable for compounds with a strong chromophore.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, particularly for complex matrices.[6]

Factors that can influence equilibrium solubility measurements include the composition of buffers, temperature, agitation time, and the method of phase separation.[7]

Kinetic Solubility

Kinetic solubility is the concentration at which a compound precipitates from a solution when it is rapidly added from a high-concentration stock solution (typically in DMSO) to an aqueous buffer.[3] This method is often used in high-throughput screening during early drug discovery.[3]

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[3]

  • Addition to Buffer: The stock solution is added to an aqueous buffer, causing the compound to precipitate.

  • Precipitation Detection: The point of precipitation is detected, often by turbidimetry or nephelometry, which measure the cloudiness of the solution.[6]

Kinetic solubility data is valuable for structure-solubility relationship studies and for guiding preclinical formulation activities.[3]

Mandatory Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis start Excess solid compound added to buffer agitation Agitation at constant temperature (24-72h) start->agitation separation Centrifugation or Filtration agitation->separation analysis Concentration analysis of supernatant/filtrate (e.g., HPLC) separation->analysis result Equilibrium Solubility Data analysis->result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result stock High-concentration stock solution in DMSO addition Addition of stock solution to aqueous buffer stock->addition detection Detection of precipitation (e.g., Turbidimetry) addition->detection kinetic_sol Kinetic Solubility Data detection->kinetic_sol

Caption: Workflow for Kinetic Solubility Determination.

References

Spectral Data Analysis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require comprehensive spectral data for the characterization of novel compounds. This guide focuses on the spectral analysis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, a molecule of interest in medicinal chemistry. However, a thorough search of scientific literature and chemical databases reveals a significant gap in publicly available experimental spectral data for this specific compound.

While the molecular formula (C₁₀H₁₅BrN₄O) and molecular weight (approximately 287.16 g/mol ) are readily available from commercial suppliers, detailed experimental Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data have not been published in accessible scientific literature.[1][2][3][4][5] This absence of data prevents a complete spectral characterization and necessitates a predictive approach based on the known chemical structure.

Predicted Spectral Characteristics

In the absence of experimental data, spectral characteristics can be predicted based on the functional groups and overall structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the piperazine ring, and the ethanol substituent. The two protons on the pyrimidine ring would likely appear as singlets in the aromatic region. The eight protons of the piperazine ring would likely present as complex multiplets in the aliphatic region, further complicated by their diastereotopic nature. The methylene groups of the ethanol moiety would also resonate in the aliphatic region, likely as triplets, with the hydroxyl proton appearing as a broad singlet.

¹³C NMR: The carbon NMR spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the brominated pyrimidine ring would appear in the downfield region. The four carbons of the piperazine ring would be found in the aliphatic region, as would the two carbons of the ethanol group.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M+2 peaks) would be a key feature for confirming the presence of the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the various functional groups present. These would include C-H stretching vibrations for the aromatic and aliphatic portions, C=N and C=C stretching vibrations from the pyrimidine ring, C-N stretching from the piperazine ring, and a broad O-H stretching band from the hydroxyl group of the ethanol substituent.

Experimental Protocols

While specific experimental protocols for this compound are not available, general methodologies for obtaining NMR, MS, and IR spectra are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used.

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired using standard pulse sequences.

Mass Spectrometry (MS):

  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: A mass analyzer (e.g., quadrupole, time-of-flight) would be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum would be analyzed to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample could be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to obtain the spectrum.

  • Data Acquisition: The instrument would measure the absorption of infrared radiation by the sample over a range of wavelengths.

Experimental Workflow Visualization

The logical flow for the spectral characterization of a novel compound like this compound is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ir->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation

Caption: Experimental workflow for the synthesis and spectral characterization of a chemical compound.

The lack of published experimental spectral data for this compound highlights a gap in the scientific record. While predictions can be made based on its structure, experimental verification is crucial for unambiguous characterization. The protocols and workflow described provide a standard framework for researchers to obtain and analyze the necessary spectral data for this and other novel compounds, thereby contributing valuable information to the fields of chemistry and drug discovery.

References

The Potent Biological Activities of Bromopyrimidine Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the bromopyrimidine scaffold and the piperazine moiety has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents, with a primary focus on their anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways modulated by these compounds.

Anticancer Activity: Targeting Key Cellular Pathways

Bromopyrimidine piperazine derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of critical cellular signaling pathways, primarily through the targeting of protein kinases and the NF-κB signaling cascade.

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various bromopyrimidine piperazine compounds has been extensively evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
B-4 MCF-7 (Breast)6.70 ± 1.02Lapatinib9.71 ± 1.12
A549 (Lung)20.49 ± 2.7Lapatinib18.21 ± 3.25
Compound 6b HepG2 (Liver)3.26Doxorubicin8.28
MCF-7 (Breast)3.19Doxorubicin7.67
HCT116 (Colorectal)5.01Doxorubicin-
Compound 4i MCF-7 (Breast)2.86Erlotinib-
HepG2 (Liver)5.91Erlotinib-
A549 (Lung)14.79Erlotinib-
Compound 4j MCF-7 (Breast)3.09Erlotinib-
HepG2 (Liver)6.87Erlotinib-
A549 (Lung)17.92Erlotinib-
Compound 10c Panc1 (Pancreatic)1.40--
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)1.00 (GI50)--
Vindoline-piperazine conjugate 25 HOP-92 (Lung)1.35 (GI50)--

Table 1: In vitro anticancer activity of selected bromopyrimidine piperazine derivatives.[1][2][3][4]

Mechanism of Action: Kinase Inhibition and NF-κB Pathway Modulation

A significant body of research points to the ability of bromopyrimidine piperazine compounds to inhibit various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][6][7][8] For instance, certain derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[5]

Furthermore, these compounds have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[9][12][13] Bromopyrimidine piperazine derivatives can inhibit NF-κB activation, thereby suppressing the expression of downstream target genes involved in tumor progression.[9][10][11]

NF_kappa_B_Signaling_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1, etc. IKK IKK Complex Stimulus->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB_p P-IκB IkappaB->IkappaB_p NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Release Proteasome Proteasome Proteasome->IkappaB_p Inhibitor Bromopyrimidine Piperazine Compound Inhibitor->IKK Inhibits IkappaB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkappaB_active->DNA Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by bromopyrimidine piperazine compounds.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

In addition to their anticancer properties, bromopyrimidine piperazine derivatives have demonstrated notable antimicrobial activity against a variety of bacterial and fungal strains. This positions them as potential leads in the development of new anti-infective agents, a critical area of research in the face of rising antimicrobial resistance.

Quantitative Assessment of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The MIC values for several bromopyrimidine piperazine compounds are presented below.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
4b, 4d, 5a, 5b Staphylococcus aureus40--
Bacillus subtilis40--
Escherichia coli40--
Salmonella paratyphi-A40--
4a, 4d, 4e, 5c, 5e --Aspergillus niger40
--Penicillium notatum40
--Aspergillus fumigatus40
--Candida albicans40
RL-308 Shigella flexineri2--
S. aureus4--
MRSA16--
Shigella dysenteriae128--
RL-328 Various bacteria128--

Table 2: In vitro antimicrobial activity of selected pyrimidine piperazine derivatives.[14][15]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols for the key assays are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Viable cells convert MTT to Formazan C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_products Reaction Products Kinase Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->P_Substrate Substrate->ADP ATP ATP ATP->P_Substrate ATP->ADP Inhibitor Bromopyrimidine Piperazine Compound Inhibitor->Kinase Inhibits Detection Detection (Luminescence, Fluorescence, etc.) P_Substrate->Detection ADP->Detection Analysis IC50 Determination Detection->Analysis

References

In Silico Modeling of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, a heterocyclic compound with potential therapeutic applications. Given the prevalence of the pyrimidine-piperazine scaffold in kinase inhibitors, this document focuses on its potential as an anticancer agent. This guide outlines a plausible synthetic route, proposes a detailed in silico analysis workflow including molecular docking and pharmacophore modeling, and provides established experimental protocols for the biological validation of computational predictions. While specific experimental data for the title compound is not publicly available, this guide leverages data from closely related analogs to provide a robust framework for its investigation.

Introduction

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of a piperazine moiety can enhance pharmacokinetic properties such as solubility and bioavailability. The title compound, this compound, combines these two key pharmacophores. The 5-bromopyrimidine moiety, in particular, is a versatile intermediate in the synthesis of kinase inhibitors, where the pyrimidine core can mimic the adenine ring of ATP, facilitating competitive binding to the ATP-binding pocket of various kinases.

This guide will explore the potential of this compound as a kinase inhibitor, a class of targeted therapy that has revolutionized cancer treatment. We will present a hypothetical in silico modeling study targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, which is often dysregulated in cancer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 849021-42-7
Molecular Formula C₁₀H₁₅BrN₄O
Molecular Weight 287.16 g/mol
Appearance White to off-white solid
Melting Point 97-99 °C
Solubility Soluble in DMSO and Methanol

Synthesis

While a specific detailed synthesis protocol for this compound is not widely published, a plausible and efficient method involves a nucleophilic aromatic substitution reaction. This common strategy in medicinal chemistry is used to couple amine nucleophiles with halogenated pyrimidines.

Proposed Synthetic Pathway

A likely synthetic route is the reaction of 5-bromo-2-chloropyrimidine with 1-(2-hydroxyethyl)piperazine in the presence of a non-nucleophilic base.

G cluster_0 Synthetic Pathway 5-bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Product This compound 5-bromo-2-chloropyrimidine->Product Nucleophilic Aromatic Substitution 1-(2-hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine->Product Base Base (e.g., DIPEA) Solvent (e.g., DMF) Base->Product

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative procedure for the synthesis of N-aryl piperazine derivatives.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 1-(2-Hydroxyethyl)piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add 1-(2-hydroxyethyl)piperazine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Silico Modeling

Due to the absence of specific in silico studies for the title compound, this section outlines a comprehensive computational workflow based on methodologies applied to structurally similar pyrimidine-piperazine derivatives with known kinase inhibitory activity. We will focus on CDK2 as a potential target.

In Silico Workflow

G cluster_1 In Silico Modeling Workflow Target_Selection Target Selection (e.g., CDK2) Receptor_Preparation Receptor Preparation (PDB structure retrieval, protonation, optimization) Target_Selection->Receptor_Preparation Ligand_Preparation Ligand Preparation (2D to 3D conversion, energy minimization) Molecular_Docking Molecular Docking (Binding pose prediction, scoring) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (Pharmacokinetic and toxicity profiling) Ligand_Preparation->ADMET_Prediction Receptor_Preparation->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling (Feature identification, hypothesis generation) Molecular_Docking->Pharmacophore_Modeling MD_Simulations Molecular Dynamics (Binding stability analysis) Molecular_Docking->MD_Simulations Data_Analysis Data Analysis and SAR Interpretation Molecular_Docking->Data_Analysis Pharmacophore_Modeling->Data_Analysis ADMET_Prediction->Data_Analysis MD_Simulations->Data_Analysis G cluster_2 CDK2-Mediated Cell Cycle Progression Cyclin_E Cyclin E Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb Rb Cyclin_E_CDK2->Rb Phosphorylates pRb pRb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor 2-[4-(5-Bromopyrimidin-2-yl) piperazin-1-yl]ethanol Inhibitor->CDK2 Inhibits

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol supplier information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol for Researchers

This technical guide provides essential information for researchers, scientists, and drug development professionals interested in this compound. The document covers key technical data, supplier details, and a generalized workflow for procurement and quality control of research chemicals, presented in a clear and accessible format.

Physicochemical Properties and Identifiers

This compound is a chemical compound often used as a building block in the synthesis of more complex molecules for pharmaceutical and chemical research.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueCitations
CAS Number 849021-42-7[2][3][4]
Molecular Formula C10H15BrN4O[2][3][5]
Molecular Weight 287.16 g/mol [3][6]
Melting Point 97-99°C[2]
Synonyms 1-(5-Bromopyrimidin-2-yl)-4-(2-hydroxyethyl)piperazine, 2-[4-(5-bromo-2-pyrimidinyl)-1-piperazinyl]ethanol[3][6][7]

Supplier Information

The following table lists several suppliers of this compound. This information is intended for research and development purposes only.[1][3] It is crucial to consult the supplier's website and certificate of analysis for the most current and lot-specific data.

SupplierPurityAvailable QuantitiesNotes
--INVALID-LINK--Not specifiedInquireOffers custom synthesis and bulk project assistance.[2]
--INVALID-LINK--Not specifiedInquireFor Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[3]
--INVALID-LINK--Not specifiedInquireStates the compound is a useful research chemical.[1]
--INVALID-LINK--Not specifiedInquireProvides access to NMR, HPLC, LC-MS, and UPLC data.[4]
--INVALID-LINK--95%, 96%, 97%, 98%, 99%mg, g, kg, tonLists multiple suppliers, primarily based in China.[5]
--INVALID-LINK--95+%InquireLists various suppliers, including J & K SCIENTIFIC LTD. and Wuhan Chemwish Technology Co., Ltd.[6]

Experimental Protocols

Procurement and Quality Control Workflow

The following diagram illustrates a generalized workflow for the procurement and quality control of a research chemical such as this compound. This process ensures the identity and purity of the compound before its use in experimental studies.

G cluster_procurement Procurement Phase cluster_qc Quality Control Phase cluster_final Experimental Use A Identify Potential Suppliers B Request Quotes and Lead Times A->B C Evaluate Supplier Reputation and Documentation B->C D Select Supplier and Place Order C->D E Receive Chemical and Certificate of Analysis (CoA) D->E Shipment F Perform Identity Verification (e.g., NMR, MS) E->F G Conduct Purity Analysis (e.g., HPLC, LC-MS) F->G H Compare Results with CoA and Literature Data G->H I Accept or Reject Batch H->I I->D If Rejected J Release for Experimental Use I->J If Accepted

References

Methodological & Application

Synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, a valuable building block in medicinal chemistry, starting from 5-bromo-2-chloropyrimidine. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction. This application note includes a comprehensive experimental protocol, tabulated physicochemical and reaction data, and a visualization of a relevant biological signaling pathway to guide researchers in the synthesis and potential application of this and similar pyrimidine-piperazine derivatives.

Introduction

5-Bromo-2-chloropyrimidine is a versatile heterocyclic compound widely utilized in the synthesis of diverse biologically active molecules. Its two distinct halogen atoms offer opportunities for selective functionalization. The chlorine atom at the C2 position is significantly more susceptible to nucleophilic aromatic substitution than the bromine atom at the C5 position, allowing for regioselective introduction of various nucleophiles. The resulting 5-bromo-2-substituted pyrimidines are key intermediates in the development of therapeutic agents, including kinase inhibitors. This protocol details the synthesis of this compound, a compound featuring the common pyrimidine-piperazine scaffold.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.43Solid85-88
1-(2-Hydroxyethyl)piperazineC₆H₁₄N₂O130.19LiquidN/A
This compoundC₁₀H₁₅BrN₄O287.16Solid97-99[1]

Table 2: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Reaction TypeNucleophilic Aromatic Substitution (SNAr)
Stoichiometry (mol/mol)5-Bromo-2-chloropyrimidine : 1-(2-Hydroxyethyl)piperazine : DIPEA (1 : 1.2 : 1.5)
Solvent1,4-Dioxane
BaseN,N-Diisopropylethylamine (DIPEA)
Reaction TemperatureReflux (approx. 101 °C)
Reaction Time12-24 hours
Expected Yield80-95% (based on similar reported reactions)
Purification MethodColumn Chromatography

Experimental Protocol

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 1-(2-Hydroxyethyl)piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, add 1-(2-hydroxyethyl)piperazine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is 97-99 °C.[1]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Reactant1 5-Bromo-2-chloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 1-(2-Hydroxyethyl)piperazine Reactant2->Reaction Reagents DIPEA, 1,4-Dioxane Reflux, 12-24h Reagents->Reaction Workup Workup (Evaporation, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Biological Application: Kinase Inhibitor Signaling Pathway

Many pyrimidine-piperazine derivatives are investigated as kinase inhibitors. These inhibitors often target ATP-binding sites of kinases, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.

Kinase_Inhibitor_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrimidine-Piperazine Inhibitor Inhibitor->Kinase Inhibits ATP Binding

Caption: Generalized kinase inhibitor signaling pathway.

References

Application Notes and Protocols for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (Bropirimine) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, also known as Bropirimine, is an orally active immunomodulatory compound. It has demonstrated antitumor activity in preclinical and clinical studies, particularly against superficial bladder cancer and prostate cancer. Bropirimine's primary mechanisms of action include the induction of interferon-alpha (IFN-α) and interferon-beta (IFN-β), as well as tumor necrosis factor-alpha (TNF-α). This cytokine induction enhances the cytotoxic activity of natural killer (NK) cells. Additionally, Bropirimine exhibits direct antitumor effects by inducing cell cycle arrest.

These application notes provide a comprehensive guide for the use of Bropirimine in a cell culture setting, including protocols for assessing its biological activities.

Chemical Information

PropertyValue
Synonyms Bropirimine, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone
Molecular Formula C₁₀H₈BrN₃O
Molecular Weight 266.09 g/mol
CAS Number 56741-95-8
Solubility Soluble in DMSO up to 100 mM

Stock Solution Preparation and Storage

Preparation of a 100 mM Stock Solution:

  • Weigh out 26.61 mg of Bropirimine powder.

  • Dissolve the powder in 1 mL of sterile dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

Storage:

  • Store the stock solution in aliquots at -20°C for up to one month to avoid repeated freeze-thaw cycles.

  • When preparing working dilutions, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

Mechanism of Action

Bropirimine exerts its antitumor effects through a dual mechanism:

  • Immunomodulation: It stimulates immune cells to produce cytokines, primarily IFN-α/β and TNF-α. These cytokines, in turn, activate natural killer (NK) cells, enhancing their ability to recognize and eliminate tumor cells.

  • Direct Antitumor Activity: Bropirimine can directly inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the dose-dependent effect of Bropirimine on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., bladder cancer lines KK-47, 724; prostate cancer lines)

  • Complete cell culture medium

  • Bropirimine stock solution (100 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Bropirimine in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Bropirimine.

  • Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Note: Specific IC50 values for Bropirimine are not widely reported in the available literature. Researchers should perform dose-response studies to determine the optimal concentrations for their specific cell lines.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term effect of Bropirimine on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines (e.g., KK-47, 724)

  • Complete cell culture medium

  • Bropirimine stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.

  • Allow the cells to adhere for a few hours.

  • Treat the cells with various concentrations of Bropirimine.

  • Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed in the control wells.

  • Wash the wells with PBS.

  • Fix the colonies with a fixing solution (e.g., methanol or 10% formalin) for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment group.

Note: While studies have shown a dose-dependent inhibition of colony formation in bladder cancer cell lines KK-47 and 724, the specific concentrations used are not detailed in the available abstracts.[1] Therefore, a pilot experiment with a range of concentrations is recommended.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Bropirimine on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Bropirimine stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with an effective concentration of Bropirimine (determined from viability assays) for a specific duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Natural Killer (NK) Cell Activation and Cytotoxicity Assay

This protocol assesses the ability of Bropirimine to enhance the cytotoxic activity of NK cells against cancer cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • NK cell isolation kit (optional)

  • Target cancer cell line (e.g., K562, a cell line sensitive to NK cell-mediated lysis)

  • Complete RPMI-1640 medium

  • Bropirimine stock solution

  • Calcein-AM or other cytotoxicity detection reagent

  • 96-well U-bottom plates

Procedure:

  • Isolate PBMCs from fresh human blood using a density gradient centrifugation method. For a more purified effector population, NK cells can be isolated from PBMCs using a negative selection kit.

  • Pre-treat the PBMCs or isolated NK cells with various concentrations of Bropirimine for 24-48 hours to induce activation.

  • Label the target cancer cells with Calcein-AM according to the manufacturer's protocol.

  • Co-culture the pre-treated effector cells (PBMCs or NK cells) with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate.

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent).

  • Incubate the plate for 4 hours at 37°C.

  • Centrifuge the plate and transfer the supernatant to a new black 96-well plate.

  • Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation

Table 1: Summary of Reported In Vitro Effects of Bropirimine

Cell Line(s)AssayEffectReported ConcentrationsReference
KK-47, 724 (Bladder Cancer)Clonogenic AssayDose-dependent inhibition of colony formationNot specified[1]
Meth A (Murine Fibrosarcoma)Cell Cycle AnalysisDecreased G0/G1 phase, increased G2/M phaseNot specified
Rodent Prostate Cancer (PAIII, MAT-LyLu)In Vivo Tumor GrowthGrowth inhibitionNot applicable (in vivo study)
Murine Renal Carcinoma (Renca)In Vitro Lymphocyte CytotoxicityAugmented NK cell-dependent cytotoxicityNot applicable (in vivo treatment, ex vivo assay)

Note: The table highlights the need for further in vitro studies to establish specific quantitative data like IC50 values and effective concentration ranges for various cell lines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_outcomes Outcomes bropirimine Bropirimine Powder stock_solution 100 mM Stock in DMSO bropirimine->stock_solution Dissolve viability Cell Viability Assay (e.g., MTT) stock_solution->viability Treat Cells clonogenic Clonogenic Assay stock_solution->clonogenic Treat Cells cell_cycle Cell Cycle Analysis (Flow Cytometry) stock_solution->cell_cycle Treat Cells nk_assay NK Cell Cytotoxicity Assay stock_solution->nk_assay Activate NK Cells ic50 Determine IC50 viability->ic50 colony_inhibition Assess Colony Inhibition clonogenic->colony_inhibition cycle_arrest Quantify Cell Cycle Arrest cell_cycle->cycle_arrest nk_lysis Measure Specific Lysis nk_assay->nk_lysis

Experimental workflow for in vitro studies of Bropirimine.

Signaling_Pathway cluster_extracellular Extracellular cluster_immune_cell Immune Cell (e.g., Macrophage) cluster_nk_cell Natural Killer (NK) Cell cluster_cancer_cell Cancer Cell bropirimine Bropirimine immune_cell Immune Cell bropirimine->immune_cell Stimulates cell_cycle_arrest Direct Effect: G2/M Cell Cycle Arrest bropirimine->cell_cycle_arrest Directly Inhibits ifn_induction IFN-α/β Production immune_cell->ifn_induction tnf_induction TNF-α Production immune_cell->tnf_induction nk_cell NK Cell ifn_induction->nk_cell Activates tnf_induction->nk_cell Activates nk_activation NK Cell Activation (Enhanced Cytotoxicity) nk_cell->nk_activation apoptosis Tumor Cell Lysis nk_activation->apoptosis Induces cancer_cell Cancer Cell cell_cycle_arrest->apoptosis Leads to

Proposed signaling pathway of Bropirimine.

References

Application Notes and Protocols for the Evaluation of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a chemical compound available for research and development purposes.[1][2][3] Its molecular structure, incorporating a substituted pyrimidine and a piperazine ring, is a common feature in a variety of biologically active molecules, including numerous kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[4][5][6] Dysregulation of kinase activity is implicated in many diseases, particularly cancer, making them important targets for drug discovery.[5]

These application notes provide a comprehensive guide for the initial evaluation of this compound as a potential kinase inhibitor. The following sections detail the principles of kinase inhibitor assays, provide standardized protocols for in vitro and cell-based screening, and offer templates for data presentation and analysis.

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate.[5] An inhibitor will interfere with this process, leading to a decrease in the measured kinase activity. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce kinase activity by 50%.[7][8]

There are several methods to measure kinase activity and its inhibition:

  • Biochemical (In Vitro) Assays: These assays use purified, recombinant kinase enzymes and specific substrates in a cell-free system.[9][10] They are ideal for primary screening and determining the direct inhibitory effect of a compound on a kinase. Common readouts include:

    • Quantification of ADP production: As the kinase consumes ATP, it produces adenosine diphosphate (ADP). Assays like ADP-Glo™ measure the amount of ADP generated, where a lower ADP level indicates kinase inhibition.[9]

    • Quantification of remaining ATP: Conversely, the amount of ATP remaining after the kinase reaction can be measured. A higher ATP level corresponds to greater inhibition.[9]

    • Detection of phosphorylated substrate: Using phospho-specific antibodies, the amount of phosphorylated product can be quantified, often through methods like ELISA or TR-FRET.[5][9][11]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular environment.[12] They provide insights into a compound's cell permeability, target engagement, and effects on downstream signaling pathways. Common formats include:

    • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a kinase's substrate within cells, typically using antibody-based detection methods.[12]

    • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, their inhibition by a compound will lead to a decrease in cell proliferation or viability, which can be measured using various reagents.[12]

    • Target Engagement Assays: Techniques like NanoBRET™ can measure the binding of a compound to its target kinase inside intact cells.[12]

Data Presentation: Summarizing Kinase Inhibition Data

Clear and structured presentation of quantitative data is crucial for comparing the potency and selectivity of potential inhibitors. The following table provides a template for summarizing the IC50 values of this compound against a panel of kinases.

Table 1: Example of Kinase Inhibition Profile for this compound

Kinase TargetKinase FamilyAssay TypeSubstrateATP Conc. (µM)IC50 (nM)
EGFRTyrosine KinaseBiochemical (ADP-Glo™)Poly(Glu, Tyr) 4:110150
VEGFR2Tyrosine KinaseBiochemical (ADP-Glo™)Poly(Glu, Tyr) 4:11085
SrcTyrosine KinaseBiochemical (ADP-Glo™)cdc2 peptide100>10,000
MEK1Serine/ThreonineBiochemical (ADP-Glo™)ERK2 (inactive)501,200
ERK2Serine/ThreonineBiochemical (ADP-Glo™)MBP508,500
PI3KαLipid KinaseBiochemical (ADP-Glo™)PIP2100>10,000

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a universal, luminescence-based assay to measure the activity of a wide range of kinases by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents:

  • This compound (Test Compound)

  • DMSO (for compound dilution)

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettors

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 1 nM).

    • For the assay, further dilute the compound solutions in kinase assay buffer to the desired starting concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration) to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (ELISA Format)

This protocol outlines a method to assess the inhibitory effect of the test compound on a specific kinase signaling pathway within a cellular context. This example assumes the target kinase is a receptor tyrosine kinase (RTK) that phosphorylates a downstream substrate.

Materials and Reagents:

  • Cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • This compound (Test Compound)

  • Ligand for stimulating the RTK (e.g., EGF for EGFR)

  • Cell lysis buffer

  • DuoSet® IC (Intracellular) ELISA kit (R&D Systems) specific for the phosphorylated substrate

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO as a control) for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate ligand at a pre-determined concentration and time (e.g., 100 ng/mL EGF for 10 minutes) to induce phosphorylation.

    • A non-stimulated control should be included.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Centrifuge the plate to pellet cell debris.

  • ELISA for Phosphorylated Substrate:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the cell lysates to the antibody-coated plate.

      • Incubating to allow capture of the target protein.

      • Washing the plate.

      • Adding a detection antibody specific for the phosphorylated form of the substrate.

      • Incubating and washing.

      • Adding a secondary antibody conjugate (e.g., HRP-conjugated).

      • Incubating and washing.

      • Adding the substrate solution and stopping the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Normalize the signal from the phosphorylated substrate to the total amount of the substrate (if a parallel ELISA for the total protein is performed).

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated DMSO control.

    • Determine the IC50 value as described in the in vitro protocol.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to kinase inhibitor assays.

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Ligand Growth Factor (Ligand) Ligand->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Kinase Inhibitor (e.g., Test Compound) Inhibitor->RAF Inhibitor->MEK

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

G start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_kinase Add Kinase/Substrate Mixture add_compound->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate_reaction Incubate (60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->add_adpglo incubate_adp Incubate (40 min) add_adpglo->incubate_adp add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_adp->add_detection incubate_lum Incubate (30 min) add_detection->incubate_lum read_plate Measure Luminescence incubate_lum->read_plate analyze Calculate % Inhibition and IC50 Value read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

G primary_screen Primary Screen (Single High Concentration) decision1 Activity > 50% Inhibition? primary_screen->decision1 ic50_determination IC50 Determination (Dose-Response Curve) decision1->ic50_determination Yes stop Stop/Deprioritize decision1->stop No selectivity_profiling Selectivity Profiling (Panel of Kinases) ic50_determination->selectivity_profiling decision2 Potent & Selective? selectivity_profiling->decision2 cell_based_assays Cell-Based Assays (Target Engagement, p-Substrate) decision2->cell_based_assays Yes decision2->stop No lead_optimization Lead Optimization cell_based_assays->lead_optimization

Caption: Decision-making workflow for kinase inhibitor discovery.

References

Application of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol in Proteomics: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases reveal that 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is primarily cataloged as a research chemical and a building block for synthesis.[1][2][3] As of the current date, there is no direct, published evidence or established application of this specific compound within the field of proteomics.

While the core components of its structure, namely the pyrimidine and piperazine moieties, are found in various biologically active molecules, the direct application of this compound in proteomic studies has not been documented.[4][5] Proteomics, the large-scale study of proteins, employs a variety of sophisticated techniques to investigate protein expression, structure, function, and interactions.[6][7][8] These methods often involve specific chemical probes or reagents to label, capture, or modify proteins for analysis by mass spectrometry.

Currently, there are no available quantitative data, established experimental protocols, or described signaling pathways associated with the use of this compound in a proteomics context. The compound is commercially available from several suppliers, indicating its utility in synthetic chemistry, potentially as a precursor for more complex molecules that may have biological or pharmaceutical relevance.[2][3][9]

Given the absence of specific data, this document will outline general proteomics workflows and hypothetical scenarios where a novel compound like this compound could be investigated for its potential utility.

Hypothetical Investigative Workflow for a Novel Compound in Proteomics

Should a researcher wish to explore the proteomic applications of a novel compound such as this compound, a systematic approach would be necessary. This would involve a series of experiments to determine its biological activity and potential as a tool for proteomic research.

A generalized workflow for such an investigation is depicted below.

G Hypothetical Workflow for Proteomic Investigation of a Novel Compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Proteomic Profiling cluster_2 Phase 3: Validation & Mechanistic Studies A Compound Synthesis & Characterization B Cell Viability & Toxicity Assays A->B C Phenotypic Screening B->C D Affinity-Based Proteomics (e.g., Chemical Probes) C->D Identified Biological Activity E Global Proteome Profiling (e.g., LC-MS/MS) D->E F Post-Translational Modification (PTM) Analysis E->F G Target Validation (e.g., Western Blot, Knockdown) F->G Identified Protein Targets H Pathway Analysis (Bioinformatics) G->H I Functional Assays H->I

Hypothetical investigative workflow.

General Experimental Protocols in Proteomics

The following are generalized protocols for common proteomics experiments that would be adapted for the investigation of a new chemical entity.

Protocol 1: Global Proteome Profiling by Mass Spectrometry

This protocol provides a general overview of the steps involved in analyzing changes in the proteome of cells treated with a compound of interest.

1. Cell Culture and Treatment:

  • Culture cells to a desired confluency.

  • Treat cells with the experimental compound at various concentrations and time points. Include vehicle-treated controls.

2. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Quantify protein concentration using a standard assay (e.g., BCA assay).

3. Protein Digestion:

  • Reduce protein disulfide bonds with dithiothreitol (DTT).

  • Alkylate cysteine residues with iodoacetamide (IAA).

  • Digest proteins into peptides using a protease, typically trypsin.

4. Peptide Cleanup:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.

5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Analyze the peptide mixture using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.[10][11][12]

  • Peptides are separated by reverse-phase chromatography and sequentially ionized and fragmented in the mass spectrometer.

6. Data Analysis:

  • Process the raw mass spectrometry data using a search algorithm (e.g., Sequest, Mascot) to identify peptides and proteins.[13]

  • Perform quantitative analysis to determine changes in protein abundance between treated and control samples.[14]

  • Utilize bioinformatics tools for pathway and functional enrichment analysis.

Protocol 2: Affinity-Based Target Identification

This protocol outlines a general approach to identify the direct protein targets of a compound.

1. Synthesis of an Affinity Probe:

  • Chemically modify the compound of interest to incorporate a reactive group for immobilization and a linker.

2. Immobilization of the Probe:

  • Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.

3. Incubation with Cell Lysate:

  • Incubate the immobilized probe with a cell lysate to allow for the binding of target proteins.

  • Include a control with beads alone or beads with an immobilized inactive analog to identify non-specific binders.

4. Washing and Elution:

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer or by competitive elution.

5. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands, perform in-gel digestion with trypsin, and identify the proteins by LC-MS/MS as described in Protocol 1.

Conclusion

References

Application Notes and Protocols: Derivatization of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol for Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific examples of the derivatization of the hydroxyl group of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol or subsequent biological activity studies of such derivatives. The following application notes and protocols are therefore based on general chemical principles and established methodologies for the derivatization of similar molecules containing a primary alcohol and a pyrimidine-piperazine scaffold. These protocols are intended to serve as a starting point for researchers to develop their own specific experimental procedures.

Introduction

The compound this compound is a heterocyclic molecule incorporating a 5-bromopyrimidine ring linked to a piperazine moiety, which in turn is substituted with a 2-hydroxyethyl group. This scaffold is of interest in medicinal chemistry as pyrimidine and piperazine cores are present in numerous biologically active compounds, including kinase inhibitors. The primary alcohol group presents a key site for derivatization to explore structure-activity relationships (SAR) and to modulate the physicochemical and pharmacokinetic properties of the parent molecule. This document outlines potential derivatization strategies and general protocols for the synthesis and evaluation of new analogs.

Derivatization Strategies

The primary alcohol of this compound can be modified through several common organic reactions to generate a library of derivatives. The principal approaches include:

  • Esterification: Conversion of the alcohol to an ester with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This allows for the introduction of a wide range of substituents to probe for interactions with biological targets.

  • Etherification: Formation of an ether linkage by reacting the alcohol with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis). This modification can alter the polarity and hydrogen bonding capacity of the molecule.

  • Carbamate Formation: Reaction of the alcohol with isocyanates or carbamoyl chlorides to produce carbamate derivatives. Carbamates can introduce additional hydrogen bond donors and acceptors.

A general workflow for the synthesis and evaluation of these derivatives is presented below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start This compound esterification Esterification start->esterification etherification Etherification start->etherification carbamate Carbamate Formation start->carbamate derivatives Library of Derivatives esterification->derivatives etherification->derivatives carbamate->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification screening Primary Biological Screening (e.g., Kinase Inhibition Assay) purification->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization sar->lead_opt

General workflow for derivatization and activity studies.

Experimental Protocols

3.1. General Protocol for Esterification

This protocol describes a general method for the synthesis of ester derivatives of this compound using an acid chloride.

Materials:

  • This compound

  • Desired acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.2 equivalents) to the solution.

  • Slowly add the desired acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. General Protocol for Etherification (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of ether derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF) or THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified ether derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Activity Data

As no specific activity data for derivatives of this compound has been reported, the following table presents a hypothetical dataset for a kinase inhibition assay to illustrate how such data could be structured. The target kinase is arbitrarily chosen as "Kinase X".

Compound ID R Group Derivative Type Kinase X IC₅₀ (nM)
Parent -HAlcohol>10,000
Deriv-01 -COCH₃Ester8,500
Deriv-02 -COC₆H₅Ester1,200
Deriv-03 -CH₃Ether5,300
Deriv-04 -CH₂C₆H₅Ether750
Deriv-05 -CONHCH₃Carbamate4,200

Potential Signaling Pathway Involvement

Given that many pyrimidine-piperazine derivatives are developed as kinase inhibitors, a potential mechanism of action for active derivatives could be the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Derivative of This compound Inhibitor->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

The derivatization of the terminal alcohol of this compound provides a valuable strategy for the exploration of its biological potential. The general protocols provided herein for esterification and etherification can be adapted to generate a diverse library of compounds. Subsequent screening in relevant biological assays, such as kinase inhibition panels, will be crucial for identifying active derivatives and elucidating structure-activity relationships. The information presented serves as a foundational guide for researchers entering this area of investigation.

Application Note: Quantitative Analysis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a chemical compound often utilized as an intermediate in the synthesis of pharmacologically active molecules. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides detailed protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in active pharmaceutical ingredients (APIs) and formulated drug products where concentration levels are relatively high.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate and formic acid (analytical grade).

  • Reference standard of this compound.

2. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium acetate in water, adjusted to pH 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

4. Sample Preparation (for Pharmaceutical Formulation)

  • Accurately weigh a portion of the powdered tablets or formulation equivalent to 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation
Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision (%RSD)Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)1 µg/mL

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve in Diluent Prepare Calibration Curve Standards HPLC HPLC System C18 Column Isocratic Elution UV Detection at 254 nm Standard->HPLC Sample Weigh Formulation Dissolve in Diluent & Sonicate Dilute to Volume Filter Sample->HPLC Data Integrate Peak Areas Construct Calibration Curve Quantify Sample Concentration HPLC->Data

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma, where concentrations are expected to be low.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and control software.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used (e.g., a deuterated analog or a close structural analog).

  • Acetonitrile and methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Human plasma (or other relevant biological matrix).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standards: Prepare intermediate and working standard solutions by serially diluting the stock solution in methanol or acetonitrile.

  • Calibration Standards in Matrix: Spike blank plasma with the working standard solutions to obtain final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in acetonitrile at a fixed concentration (e.g., 100 ng/mL).

3. LC and MS Conditions

  • LC Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, hold for 1 minute, and then re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor ion (Q1) m/z 287.1 -> Product ion (Q3) m/z [To be determined by infusion and fragmentation analysis].

      • Internal Standard: To be determined based on the selected IS.

    • Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, or unknown), add 150 µL of the IS working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

Quantitative Data Summary: LC-MS/MS Method Validation
Validation ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995
Precision (%RSD)Intra-day: ≤ 15%, Inter-day: ≤ 15%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Matrix EffectMonitored and within acceptable limits
RecoveryConsistent and reproducible

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Precipitation Add 150 µL Acetonitrile with IS Vortex to Precipitate Proteins Plasma->Precipitation Centrifuge Centrifuge at 14,000 rpm Precipitation->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant LCMS LC-MS/MS System C18 Column Gradient Elution ESI+ and MRM Detection Supernatant->LCMS Data Integrate Peak Area Ratios (Analyte/IS) Plot Calibration Curve Quantify Concentration LCMS->Data

Caption: Workflow for LC-MS/MS bioanalysis.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, its direct involvement in specific signaling pathways is not typically characterized. The analytical methods described focus on its chemical quantification rather than its biological activity. The logical relationship in its analysis is a standard workflow from sample acquisition to final concentration determination, as depicted in the diagrams above.

Logical_Relationship cluster_phase1 Pre-Analytical Phase cluster_phase2 Analytical Phase cluster_phase3 Post-Analytical Phase A Sample Collection (e.g., Plasma, Formulation) C Sample Extraction/ Preparation A->C B Standard Preparation B->C D Instrumental Analysis (HPLC or LC-MS/MS) C->D E Data Acquisition & Processing D->E F Quantification & Reporting E->F

Caption: General analytical workflow logic.

Application Notes and Protocols for Antimicrobial Assays Using 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a synthetic compound available for research purposes.[1][2][3] While its direct antimicrobial properties are not yet extensively documented in publicly available literature, its structural motifs, containing a pyrimidine and a piperazine ring, are found in various compounds with demonstrated biological activities.[4][5][6][7][8] Therefore, the evaluation of its potential as an antimicrobial agent is a worthwhile endeavor.

These application notes provide a framework for researchers to systematically investigate the antimicrobial efficacy of this compound. The following sections detail standardized protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for assessing antimicrobial activity.[9][10][11][12][13]

Data Presentation

Effective evaluation of an antimicrobial candidate requires clear and concise presentation of quantitative data. The following tables are templates for summarizing the results obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains

Test MicroorganismStrain IDMIC (µg/mL)MIC (µM)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Methicillin-resistantStaphylococcus aureus (MRSA)Clinical Isolate

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of this compound. These protocols are based on established and widely accepted methodologies.[9][10][14][15]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[9][14][16]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO (for dissolving the compound, if necessary)

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the microorganisms.

    • Perform a two-fold serial dilution of the compound in the appropriate broth (CAMHB or RPMI) in the 96-well plate to achieve a range of concentrations.[14]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9][14]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or at the appropriate temperature and duration for fungi.[14]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9][17]

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest concentration of the compound that kills 99.9% of the initial inoculum.[11][12][13]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micro-pipettors and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a small aliquot (e.g., 10 µL) and spread it onto a fresh nutrient agar plate.[13]

    • Also, plate an aliquot from the growth control well to ensure the viability of the microorganisms.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours or until growth is visible in the control plate.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Visualizations

Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of This compound B Perform 2-fold serial dilutions in 96-well plate A->B E Inoculate wells with microbial suspension B->E C Prepare microbial inoculum (0.5 McFarland) D Dilute inoculum to final concentration (5x10^5 CFU/mL) C->D D->E F Incubate at 35±2°C for 16-20 hours E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H MBC_Assay_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation cluster_analysis Analysis A Select wells with no visible growth (MIC and higher concentrations) B Plate aliquots from clear wells onto nutrient agar A->B C Incubate agar plates at 35±2°C for 18-24 hours B->C D Count colonies (CFU) on each plate C->D E Determine MBC: Lowest concentration with ≥99.9% killing D->E Bacterial_Signaling_Pathway cluster_cell Bacterial Cell cluster_dna DNA ext_signal External Signal (e.g., Quorum Sensing Molecule) receptor Membrane Receptor ext_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Signal Transduction response_regulator Response Regulator kinase_cascade->response_regulator gene_expression Gene Expression (e.g., Virulence Factors, Biofilm Formation) response_regulator->gene_expression Regulation antimicrobial Potential Target for This compound antimicrobial->kinase_cascade Inhibition

References

Application Notes and Protocols for Cancer Cell Line Studies with 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific biological data and established anti-cancer mechanisms for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol in peer-reviewed literature are not available. The following application notes, protocols, and data are presented as a hypothetical model based on the activities of structurally related pyrimidine and piperazine derivatives, which have shown potential as anti-cancer agents.[1][2][3][4][5] These notes are intended to serve as a template and guide for researchers investigating novel compounds of this class.

Introduction

This compound is a synthetic organic molecule featuring a bromopyrimidine moiety linked to a piperazine ring. This structural motif is present in numerous compounds investigated for therapeutic potential, including in oncology.[1][2][3] Derivatives of pyrimidine and piperazine are known to exhibit a range of biological activities, such as kinase inhibition, induction of apoptosis, and cell cycle arrest, making them a subject of interest in cancer research.[1][6] This document provides a hypothetical framework for the investigation of this compound (hereinafter referred to as "Compound X") as a potential anti-cancer agent in cell line studies.

Hypothetical Mechanism of Action

Based on related compounds, Compound X is hypothesized to exert its anti-cancer effects through the inhibition of a critical signaling pathway involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway. Inhibition of this pathway is proposed to lead to downstream effects including cell cycle arrest and induction of apoptosis.

Data Presentation

The following tables represent hypothetical data for the anti-cancer activity of Compound X across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Compound X in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colorectal Carcinoma7.8
K562Chronic Myelogenous Leukemia3.1

Table 2: Cell Cycle Analysis of K562 Cells Treated with Compound X for 24 hours

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)45.335.119.6
Compound X (3 µM)68.215.416.4

Table 3: Apoptosis Induction in K562 Cells Treated with Compound X for 48 hours

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)4.12.3
Compound X (3 µM)25.710.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Compound X on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Compound X in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Compound X on the cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., K562)

  • Complete growth medium

  • Compound X

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with Compound X at the desired concentration (e.g., 3 µM) or vehicle control for 24 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by Compound X.

Materials:

  • Cancer cell lines (e.g., K562)

  • Complete growth medium

  • Compound X

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with Compound X (e.g., 3 µM) or vehicle control for 48 hours.

  • Harvest both adherent and floating cells and pellet them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treat with Compound X start->treatment viability Cell Viability Assay (MTT) treatment->viability cycle Cell Cycle Analysis treatment->cycle apoptosis Apoptosis Assay treatment->apoptosis end Data Analysis viability->end cycle->end apoptosis->end

Caption: Workflow for in vitro evaluation of Compound X.

G cluster_pathway Hypothetical Signaling Pathway compound Compound X rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition pi3k PI3K rtk->pi3k arrest Cell Cycle Arrest rtk->arrest apoptosis Apoptosis rtk->apoptosis akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival

Caption: Hypothetical mechanism of Compound X.

References

Application Notes and Protocols for In Vivo Studies of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting in vivo studies on the investigational compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. The protocols outlined below are intended to guide researchers in designing and executing robust preclinical experiments to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), toxicity, and efficacy profiles of this compound. Given the limited publicly available data on this specific molecule, the proposed experimental designs are based on general principles of in vivo research for novel small molecules and the potential therapeutic applications suggested by its structural motifs (pyrimidine and piperazine), which are common in kinase inhibitors and receptor modulators.[1][2][3][4][5]

Compound Information

Compound Name This compound
CAS Number 849021-42-7[6]
Molecular Formula C10H15BrN4O[7]
Molecular Weight 287.17 g/mol [7]
Structure (Image of the chemical structure of this compound)
Purity ≥98% (for in vivo studies)
Solubility To be determined in relevant vehicles (e.g., saline, PBS, DMSO/Cremophor EL)

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[8]

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in mice or rats.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, n=3-5 per group per time point).

  • Compound Formulation: The compound should be formulated in a suitable vehicle for both IV and PO administration. The final concentration should be adjusted based on the dosing volume.

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9]

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Dose (mg/kg) 220
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.0831.5 ± 0.5
AUC(0-t) (ngh/mL) 3200 ± 4004500 ± 600
AUC(0-inf) (ngh/mL) 3300 ± 4204650 ± 630
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
CL (L/h/kg) 0.61 ± 0.08-
Vd (L/kg) 2.5 ± 0.4-
Oral Bioavailability (%) -42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_prep Animal Acclimatization (Sprague-Dawley Rats) iv_admin Intravenous (IV) Dosing (1-5 mg/kg) animal_prep->iv_admin po_admin Oral (PO) Dosing (10-50 mg/kg) animal_prep->po_admin compound_prep Compound Formulation (IV and PO) compound_prep->iv_admin compound_prep->po_admin blood_collection Blood Sample Collection (Multiple Time Points) iv_admin->blood_collection po_admin->blood_collection plasma_sep Plasma Separation and Storage (-80°C) blood_collection->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc bioavailability Oral Bioavailability Determination pk_calc->bioavailability

Caption: Workflow for a single-dose pharmacokinetic study.

Pharmacodynamic (PD) Studies

Pharmacodynamic studies are necessary to understand the biochemical and physiological effects of the compound on the body. Based on the structural similarity to known kinase inhibitors and receptor modulators, two potential signaling pathways are proposed for investigation.

Potential Signaling Pathway 1: Kinase Inhibition (e.g., Src/Abl)

Several pyrimidine-piperazine derivatives have been identified as kinase inhibitors.[4]

G compound 2-[4-(5-Bromopyrimidin-2-yl) piperazin-1-yl]ethanol src_abl Src/Abl Kinase compound->src_abl Inhibition downstream Downstream Signaling (e.g., STAT, MAPK) src_abl->downstream Phosphorylation proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Potential kinase inhibition signaling pathway.

Potential Signaling Pathway 2: Dopamine Receptor Modulation

Piperazine-containing compounds are known to interact with dopamine receptors.[10]

G compound 2-[4-(5-Bromopyrimidin-2-yl) piperazin-1-yl]ethanol d2_d3 Dopamine D2/D3 Receptors compound->d2_d3 Agonism/Antagonism adenylyl_cyclase Adenylyl Cyclase d2_d3->adenylyl_cyclase Inhibition camp cAMP Production adenylyl_cyclase->camp Inhibition downstream_effects Downstream Cellular Effects camp->downstream_effects G cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture tumor_implantation Tumor Cell Implantation in Immunodeficient Mice cell_culture->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization dosing Daily Dosing (Vehicle, Compound, Positive Control) randomization->dosing measurements Tumor Volume & Body Weight Measurements dosing->measurements endpoint End of Study (e.g., Day 21) measurements->endpoint tgi_calc Tumor Growth Inhibition Calculation measurements->tgi_calc tissue_collection Tumor Tissue Collection endpoint->tissue_collection statistical_analysis Statistical Analysis tgi_calc->statistical_analysis

References

LC-MS/MS method for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol in biological matrices has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research.[1] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalysis.[2][3] This application note details a robust LC-MS/MS method for the determination of this compound in plasma. The molecular formula of the compound is C10H15BrN4O and its molecular weight is 287.17 g/mol .[4]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

workflow Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample IS Internal Standard Spiking Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution A time-based gradient can be optimized for better separation.[5]

Mass Spectrometry:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 288.1 (corresponding to [M+H]+)
Product Ion (m/z) To be determined by direct infusion of the standard. A common fragment would be selected for MRM.
Internal Standard (m/z) Dependent on the selected internal standard.
Collision Energy Optimized for the specific analyte and internal standard.
Source Temperature 500 °C

Method Validation

The analytical method was validated according to standard bioanalytical method validation guidelines, assessing linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity

The linearity of the method was evaluated by analyzing calibration standards at eight different concentration levels. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable precision and accuracy.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
Precision and Accuracy

Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at low, medium, and high concentrations on three different days.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low < 15%< 15%85 - 115%85 - 115%
Medium < 15%< 15%85 - 115%85 - 115%
High < 15%< 15%85 - 115%85 - 115%
Recovery

The extraction recovery of the analyte was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

QC LevelMean Extraction Recovery (%)
Low > 80%
Medium > 80%
High > 80%

Conclusion

This application note describes a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in plasma. The protein precipitation method for sample preparation is simple and efficient. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for supporting preclinical and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dihalogenated pyrimidine, typically 2,5-dibromopyrimidine, with 1-(2-hydroxyethyl)piperazine. The more reactive halogen at the 2-position of the pyrimidine ring is displaced by the secondary amine of the piperazine derivative.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2,5-dibromopyrimidine and 1-(2-hydroxyethyl)piperazine. It is crucial to use high-purity starting materials to minimize side reactions and simplify product purification.

Q3: What is the primary reaction mechanism?

A3: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The piperazine nitrogen acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the bromopyrimidine ring. This is followed by the departure of the bromide leaving group. The presence of the nitrogen atoms in the pyrimidine ring activates the halide at the 2-position for nucleophilic attack.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

  • Ineffective Base: An inappropriate or insufficient amount of base can hinder the reaction by not effectively scavenging the HBr generated, which can protonate the piperazine nucleophile.

  • Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or may not be suitable for the required reaction temperature.

  • Deactivated Reactants: The starting materials may have degraded due to improper storage.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Suggested Solutions:

ParameterRecommendationRationale
Temperature Increase the reaction temperature. Refluxing in a suitable solvent is often effective.Higher temperatures increase the reaction rate.
Base Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base such as potassium carbonate (K₂CO₃). Ensure at least one equivalent of base is used.The base neutralizes the HBr byproduct, preventing the protonation and deactivation of the piperazine nucleophile.
Solvent Employ polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. Alcohols like ethanol or 2-methoxyethanol can also be used.These solvents facilitate the dissolution of reactants and are generally suitable for SNAr reactions.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.Ensures the reaction is allowed to proceed to completion without unnecessary heating that could lead to side products.
Problem 2: Formation of Significant Impurities

Possible Causes:

  • Disubstitution: The second bromine atom on the pyrimidine ring can react with another molecule of 1-(2-hydroxyethyl)piperazine, leading to a disubstituted byproduct. This is more likely with prolonged reaction times or high temperatures.

  • Side Reactions of the Hydroxyl Group: The hydroxyl group of the product could potentially undergo side reactions under certain conditions, although this is less common.

  • Degradation: The starting materials or product may degrade under harsh reaction conditions (e.g., excessively high temperatures).

Suggested Solutions:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of 1-(2-hydroxyethyl)piperazine relative to 2,5-dibromopyrimidine.This can help to drive the monosubstitution reaction to completion while minimizing the unreacted starting pyrimidine.
Reaction Time & Temperature Carefully monitor the reaction progress and stop the reaction once the starting 2,5-dibromopyrimidine is consumed to avoid the formation of the disubstituted product. Avoid excessively high temperatures.Minimizes the likelihood of the less reactive bromine at the 5-position undergoing substitution.
Purification The product can typically be purified from byproducts using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).These standard purification techniques are effective in separating the desired monosubstituted product from starting materials and byproducts.

Experimental Protocols

General Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq.).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, acetonitrile, or DMF) to dissolve the 2,5-dibromopyrimidine. Add a base (e.g., K₂CO₃, 1.5 eq. or triethylamine, 1.5 eq.).

  • Nucleophile Addition: Add 1-(2-hydroxyethyl)piperazine (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter off the solid. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Table of Potential Reaction Conditions (based on analogous reactions):

SolventBaseTemperature (°C)Typical Reaction Time (h)
EthanolK₂CO₃Reflux (~78)12-24
AcetonitrileK₂CO₃Reflux (~82)8-16
DMFTriethylamine80-1006-12
2-MethoxyethanolDIPEAReflux (~125)4-8

Visualizations

Synthesis_Pathway 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Product This compound 2,5-Dibromopyrimidine->Product Nucleophilic Aromatic Substitution 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine->Product

Caption: Synthetic pathway for the target molecule.

Troubleshooting_Workflow start Low Yield Issue check_temp Is Reaction Temperature Sufficient? start->check_temp check_base Is Base Effective? check_temp->check_base Yes increase_temp Increase Temperature/Reflux check_temp->increase_temp No check_solvent Is Solvent Appropriate? check_base->check_solvent Yes change_base Use Stronger/Different Base check_base->change_base No check_time Is Reaction Time Adequate? check_solvent->check_time Yes change_solvent Switch to Polar Aprotic Solvent check_solvent->change_solvent No increase_time Increase Reaction Time & Monitor check_time->increase_time No end_node Yield Improved check_time->end_node Yes increase_temp->end_node change_base->end_node change_solvent->end_node increase_time->end_node

Caption: Troubleshooting workflow for low yield issues.

Overcoming solubility issues with 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic organic compound featuring a bromopyrimidine ring linked to a piperazine ethanol moiety.[1][2][3] Its structural similarity to known kinase inhibitors suggests it may be investigated for applications in oncology and cell signaling research. Specifically, it shares a core structure with compounds identified as dual Src/Abl kinase inhibitors.[4][5]

Q2: I'm observing precipitation of the compound in my aqueous assay buffer. What can I do?

Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration of the co-solvent in your assay is as low as possible while maintaining compound solubility. Typically, DMSO concentrations should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.

  • pH Adjustment: The piperazine group in the compound is basic. Adjusting the pH of your buffer to be more acidic can increase the ionization of the piperazine nitrogens, which often leads to enhanced aqueous solubility.

  • Use of Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween-20, Triton X-100) at low concentrations in your assay buffer.

  • Kinetic vs. Thermodynamic Solubility: It is important to understand the difference between kinetic and thermodynamic solubility. For many experiments, achieving a metastable solution (kinetic solubility) for the duration of the assay is sufficient.

Q3: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules like this compound. Ethanol can also be a suitable solvent. It is crucial to use anhydrous solvents to prevent compound degradation over time.

Q4: Is there any known biological target for this compound?

While direct experimental data for this compound is limited in publicly available literature, its structural analogue, N-(2-chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (BMS-354825, Dasatinib), is a well-characterized dual inhibitor of Src and Abl kinases.[4][5] This suggests that this compound may also target these or other related kinases.

Troubleshooting Guides

Issue 1: Inconsistent or Poorly Reproducible Assay Results

Inconsistent results are often linked to solubility problems. This guide provides a workflow to diagnose and resolve these issues.

G cluster_optimization Optimization Strategies start Inconsistent Assay Results check_solubility Visual Inspection for Precipitation start->check_solubility quantify_solubility Determine Kinetic Solubility (See Protocol 1) check_solubility->quantify_solubility is_soluble Is compound soluble at working concentration? quantify_solubility->is_soluble optimize_protocol Optimize Assay Protocol is_soluble->optimize_protocol No reassess Re-evaluate Results is_soluble->reassess Yes optimize_protocol->quantify_solubility ph_adjust Adjust Buffer pH optimize_protocol->ph_adjust cosolvent Optimize Co-solvent % optimize_protocol->cosolvent excipient Add Solubilizing Excipient optimize_protocol->excipient end Consistent Results reassess->end

Troubleshooting workflow for inconsistent assay results.
Issue 2: Preparing a Soluble Working Solution

This guide outlines a stepwise dilution process to minimize precipitation when preparing aqueous working solutions from a DMSO stock.

G stock High Concentration Stock in 100% DMSO (e.g., 10 mM) intermediate Intermediate Dilution in Assay Buffer with Optimized Co-solvent/pH stock->intermediate Step 1 final Final Working Solution in Assay Buffer (e.g., 1-10 µM) intermediate->final Step 2

Workflow for preparing a soluble working solution.

Quantitative Data Summary

Solvent/Buffer SystemTemperature (°C)Experimentally Determined Solubility
100% DMSO25Enter value (mg/mL or µM)
100% Ethanol25Enter value (mg/mL or µM)
Phosphate-Buffered Saline (PBS), pH 7.425Enter value (mg/mL or µM)
50 mM Tris-HCl, pH 8.025Enter value (mg/mL or µM)
Assay Buffer + 1% DMSO37Enter value (mg/mL or µM)

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a method to determine the concentration at which the compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous assay buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Set up Plate: Add 198 µL of the aqueous assay buffer to each well of the 96-well plate.

  • Serial Dilution: In a separate plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the absorbance of each well at a wavelength of ~620 nm. An increase in absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Potential Signaling Pathway

Based on the structural similarity to known dual Src/Abl kinase inhibitors, a potential mechanism of action for this compound is the inhibition of these kinases. The following diagram illustrates the central role of Src and Abl in cancer cell signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Ras Ras/MAPK Pathway RTK->Ras PI3K PI3K/Akt Pathway RTK->PI3K STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Src->Ras Src->PI3K Abl Abl Kinase CrkL CrkL Abl->CrkL Transcription Gene Transcription STAT3->Transcription Ras->Transcription PI3K->Transcription Proliferation Cell Proliferation, Survival, Motility CrkL->Proliferation Transcription->Proliferation Compound 2-[4-(5-Bromopyrimidin-2-yl) piperazin-1-yl]ethanol Compound->Src Inhibition Compound->Abl Inhibition

Hypothesized inhibition of Src/Abl signaling pathways.

References

Technical Support Center: Stability of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. It offers troubleshooting advice and detailed experimental protocols to assist in assessing the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to evaluate the solution stability of this compound?

A1: The initial assessment of solution stability typically involves subjecting the compound to forced degradation studies, also known as stress testing.[1][2] This process intentionally degrades the molecule under more severe conditions than it would typically encounter during storage or use.[2] The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[2] Key stress conditions to investigate include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1][2]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: While specific conditions depend on the compound's inherent stability, a general starting point for forced degradation studies, as suggested by ICH guidelines, can be found in the table below.[1][2] The aim is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[1]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionRecommended Reagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M to 1.0 M HCl or H₂SO₄Room Temperature to 60°CUp to 72 hours
Base Hydrolysis 0.1 M to 1.0 M NaOH or KOHRoom Temperature to 60°CUp to 72 hours
Neutral Hydrolysis Water or Buffer (pH 7)Room Temperature to 60°CUp to 72 hours
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room TemperatureUp to 24 hours
Thermal Degradation 60°C to 80°C (in solution and as solid)60°C - 80°CUp to 72 hours
Photostability UV and visible light exposureRoom TemperaturePer ICH Q1B guidelines

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structure of the degradation products.

Q4: How should I prepare samples for a stability study?

A4: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically around 1 mg/mL.[1] For each stress condition, an aliquot of the stock solution is diluted with the stressor solution (e.g., acidic, basic, or oxidizing solution) to the target concentration. Samples should be taken at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis.

Troubleshooting Guides

Issue 1: No significant degradation is observed under initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time.

    • For thermal degradation, consider testing at higher temperatures, but be mindful of the solvent's boiling point.

    • For photostability, ensure the light source provides a combination of UV and visible light as per ICH Q1B guidelines.[1][3]

Issue 2: The compound degrades too rapidly, preventing the identification of intermediate degradants.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce the severity of the conditions. Use lower concentrations of stressors, lower temperatures, or shorter time points.

    • For hydrolytic degradation, consider using a wider range of pH values to identify conditions where degradation is slower.

    • Take more frequent, earlier time points to capture the initial degradation profile.

Issue 3: Poor chromatographic resolution between the parent compound and degradation products.

  • Possible Cause: The HPLC method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Modify the mobile phase composition (e.g., change the organic solvent, buffer type, or pH).

    • Adjust the gradient profile to improve separation.

    • Try a different stationary phase (column) with different selectivity.

    • Ensure that the degradation samples are properly neutralized before injection, as extreme pH can affect peak shape.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the final analytical concentration with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Stress Condition: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Processing: Dilute the samples to the final analytical concentration with the mobile phase.

  • Analysis: Analyze by HPLC.

Protocol 3: Photostability Study

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and also place the solid compound in transparent containers.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, prepare the samples for analysis and compare the results with the dark controls.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution dilute Dilute to Working Concentration (e.g., 0.1 mg/mL) prep->dilute acid Acid Hydrolysis (0.1 M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1 M NaOH, 60°C) dilute->base oxide Oxidation (3% H₂O₂, RT) dilute->oxide thermal Thermal (60°C Solution) dilute->thermal photo Photolytic (ICH Q1B Light Source) dilute->photo sampling Sample at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: General workflow for conducting forced degradation studies.

Troubleshooting_Decision_Tree start Stability Study Issue q1 Is degradation observed? start->q1 q2 Is degradation > 20%? q1->q2 Yes a1 Increase Stress: - Higher Temp - Higher [Stressor] - Longer Duration q1->a1 No q3 Is peak resolution adequate? q2->q3 No a2 Decrease Stress: - Lower Temp - Lower [Stressor] - Shorter Duration q2->a2 Yes a3 Optimize HPLC Method: - Change Mobile Phase - Adjust Gradient - Try New Column q3->a3 No success Method is Stability-Indicating q3->success Yes

Caption: Decision tree for troubleshooting common issues in stability studies.

References

Technical Support Center: Chromatographic Purification of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic purification of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Co-elution of Impurities Inappropriate solvent system polarity.Optimize the mobile phase. Test various solvent systems using Thin Layer Chromatography (TLC) first to find a system that provides good separation (aim for an Rf of 0.2-0.3 for the target compound). A common starting point for polar compounds is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane.[1][2]
Improperly packed column.Ensure the column is packed uniformly without air pockets or channels. Both wet and dry packing methods can be effective if done carefully.[3] A poorly packed column can lead to uneven solvent flow and band broadening.
Peak Tailing Strong interaction between the basic piperazine moiety and acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel.[1][4]
Compound overload.Reduce the amount of crude material loaded onto the column. A general rule of thumb for a standard separation is a silica gel to compound ratio of 30-50:1 by weight.[5]
Compound Not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, consider a stronger solvent system, such as methanol in dichloromethane.[1][2]
Compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[6][7]
Compound Elutes Too Quickly (in the Solvent Front) Mobile phase is too polar.Start with a less polar mobile phase. Develop a TLC system where the desired compound has an Rf value between 0.2 and 0.3.[5]
Low Recovery of the Purified Compound The compound may be precipitating on the column if it has low solubility in the mobile phase.Choose a solvent system in which your compound is reasonably soluble.[6] You might need to dissolve the sample in a stronger, more polar solvent for loading, but use a minimal amount.[8]
Incomplete elution.After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the compound has eluted.[9]
The compound is volatile and lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the sample.
Inconsistent Results Between Runs Variations in mobile phase preparation.Prepare fresh mobile phase for each purification and ensure accurate measurement of solvent ratios.
Column packing inconsistencies.Standardize your column packing procedure to ensure reproducibility.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for a polar compound like this is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[1][2] It is highly recommended to first determine the optimal solvent system by running TLC plates with different solvent ratios. Aim for an Rf value of approximately 0.2-0.3 for your target compound to achieve good separation.[5]

Q2: My compound is streaking on the TLC plate and showing peak tailing in the chromatogram. What can I do?

This is a common issue with amine-containing compounds on silica gel due to the acidic nature of the stationary phase. Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase can help to reduce these interactions and improve peak shape.[1][4]

Q3: The crude material is not very soluble in the starting mobile phase. How should I load it onto the column?

If your crude mixture is not soluble in the eluting solvent, you can use a technique called "dry loading".[7] Dissolve your sample in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel (approximately 2-3 times the weight of your sample), and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][5]

Q4: I am not recovering all of my compound from the column. Where could it be?

Several factors could lead to low recovery. The compound might be strongly adsorbed to the silica and requires a more polar solvent to elute. Try flushing the column with a stronger solvent mixture after you have collected your product.[9] Alternatively, the compound could be unstable on silica gel and degrading during the purification process.[6] You can check for stability by spotting your compound on a TLC plate, letting it sit for some time, and then eluting it to see if any new spots appear.[7]

Q5: Can I use reversed-phase chromatography for this purification?

While normal-phase chromatography on silica gel is common, reversed-phase chromatography (e.g., with a C18 column) can be an alternative, especially for polar compounds. However, piperazine-containing compounds can sometimes have poor retention on standard C18 columns and may require specific mobile phase conditions, such as buffered aqueous solutions with an organic modifier like acetonitrile or methanol.[10]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel to protect the surface.[5]

  • Equilibrate the column by running the initial mobile phase through it until the packing is stable. Never let the solvent level drop below the top of the sand.[7]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column.

  • Dry Loading: If solubility is an issue, dissolve the crude product, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[2][7]

3. Elution and Fraction Collection:

  • Begin elution with the initial, less polar mobile phase.

  • Gradually increase the polarity of the mobile phase according to a predetermined gradient.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compound using TLC analysis of the collected fractions.

4. Isolation of the Purified Compound:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

Example Chromatographic Conditions
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Column Dimensions 40 cm length x 4 cm diameter
Crude Sample Load ~1 gram
Flow Rate ~10-15 mL/min (with positive air pressure)
Fraction Size 20 mL

Workflow and Logic Diagrams

TroubleshootingWorkflow start Start Purification problem Poor Separation? start->problem peak_shape Peak Tailing? problem->peak_shape No optimize_solvent Optimize Mobile Phase (TLC) problem->optimize_solvent Yes elution_issue No Elution? peak_shape->elution_issue No add_base Add Triethylamine to Mobile Phase peak_shape->add_base Yes end Successful Purification elution_issue->end No increase_polarity Increase Mobile Phase Polarity elution_issue->increase_polarity Yes repack_column Repack Column optimize_solvent->repack_column repack_column->problem add_base->problem check_stability Check Compound Stability on Silica increase_polarity->check_stability check_stability->problem

Caption: Troubleshooting workflow for chromatographic purification.

References

Troubleshooting unexpected results in experiments with 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS: 849021-42-7).

Chemical Properties

PropertyValue
Molecular Formula C10H15BrN4O
Molecular Weight 287.17 g/mol [1]
Melting Point 97-99°C[1]
Appearance White to off-white solid
CAS Number 849021-42-7

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, the compound should be stored in a cool, dry place, protected from light. For solutions in solvents like DMSO, it is advisable to prepare fresh solutions before use or store aliquots at -20°C or -80°C to minimize degradation.

Q2: What are the common solvents for this compound?

Based on its structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), and ethanol. Aqueous solubility may be limited but can be enhanced at a lower pH due to the basic nature of the piperazine ring.

Q3: Are there any known stability issues with this compound?

Bromopyrimidine and piperazine derivatives can be susceptible to degradation under certain conditions. For instance, some pyrimidine compounds can undergo oxidation or condensation reactions in DMSO. It is recommended to use anhydrous, high-purity solvents and to minimize the storage time of solutions.

Q4: What are the potential off-target effects associated with the piperazine moiety?

Piperazine derivatives are known to sometimes interact with various receptors and channels. For example, the basic nitrogen of the piperazine ring can be a key driver for affinity to the hERG channel, which is associated with cardiotoxicity.

Troubleshooting Guide

Issue 1: Low Yield During Synthesis

Potential Cause:

  • Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. For instance, in nucleophilic aromatic substitution reactions involving piperazine, disubstitution can be a competing reaction.

  • Suboptimal Reagents or Solvents: The quality of starting materials and the choice of solvent can significantly impact the reaction outcome.

Recommended Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the complete consumption of the starting material.

  • Control of Stoichiometry: Carefully control the molar ratios of the reactants. Using a slight excess of one reactant might drive the reaction to completion but could also lead to side products.

  • Purification: Employ column chromatography to separate the desired product from unreacted starting materials and byproducts.

Issue 2: Inconsistent Results in Biological Assays

Potential Cause:

  • Poor Solubility: The compound may be precipitating out of the assay medium, leading to variable effective concentrations.

  • Compound Degradation: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., exposure to light, elevated temperature).

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) might have an effect on the biological system being studied, especially at higher concentrations.

Recommended Solutions:

  • Solubility Assessment: Determine the kinetic solubility of the compound in the specific assay buffer.

  • Fresh Solutions: Prepare fresh solutions of the compound for each experiment to minimize the impact of degradation.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound) in your experiments to account for any solvent-related effects.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Potential Cause:

  • Intrinsic Toxicity: The compound itself might be cytotoxic to the cells being used.

  • Off-Target Binding: The compound may be interacting with unintended biological targets. As a piperazine-containing compound, it could potentially interact with various receptors or ion channels.

Recommended Solutions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range at which the compound exhibits its intended activity without causing significant cytotoxicity.

  • Counter-Screening: If off-target effects are suspected, test the compound in assays for known common off-targets of piperazine derivatives.

Experimental Protocols

Synthesis of this compound

This protocol is based on the known upstream products, 5-Bromo-2-piperazinopyrimidine and 2-Bromoethanol.[2]

Materials:

  • 5-Bromo-2-piperazinopyrimidine

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-Bromo-2-piperazinopyrimidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-Bromoethanol (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Workflow for Synthesis:

G A Start: 5-Bromo-2-piperazinopyrimidine 2-Bromoethanol K₂CO₃ in Acetonitrile B Reaction: Reflux for 12-24h A->B Heat C Monitoring: TLC / LC-MS B->C Sample C->B Incomplete D Work-up: Filter and Concentrate C->D Complete E Purification: Column Chromatography D->E F Product: This compound E->F

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Given its structural similarity to known kinase inhibitors, this compound could potentially act as an inhibitor of protein kinases. For instance, a structurally related compound, BMS-354825 (Dasatinib), is a dual Src/Abl kinase inhibitor.[3] The following diagram illustrates a simplified signaling pathway that could be modulated by such an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Abl Abl Kinase Src->Abl Downstream Downstream Signaling (e.g., STAT3, Ras/MAPK) Abl->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation Survival Transcription->Proliferation Inhibitor 2-[4-(5-Bromopyrimidin-2-yl) piperazin-1-yl]ethanol (Potential Inhibitor) Inhibitor->Src Inhibitor->Abl

Caption: Potential inhibition of the Src/Abl signaling pathway.

Troubleshooting Logic for Unexpected Results

The following diagram provides a logical workflow for troubleshooting common unexpected outcomes in experiments with this compound.

G Start Unexpected Experimental Result CheckPurity Verify Compound Purity (e.g., LC-MS, NMR) Start->CheckPurity CheckSolubility Assess Solubility in Assay Medium CheckPurity->CheckSolubility Purity OK Outcome Identify Root Cause CheckPurity->Outcome Impure CheckStability Evaluate Compound Stability (Time, Light, Temp.) CheckSolubility->CheckStability Solubility OK CheckSolubility->Outcome Precipitation CheckAssay Review Assay Protocol (Controls, Reagents) CheckStability->CheckAssay Stability OK CheckStability->Outcome Degradation CheckAssay->Outcome Protocol OK CheckAssay->Outcome Assay Issue

Caption: Troubleshooting workflow for unexpected experimental results.

References

Reducing side products in the synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the reduction of side products.

Problem 1: Formation of N,N'-bis(5-bromopyrimidin-2-yl)piperazine as a Significant Side Product

Question: During the reaction of 5-bromo-2-chloropyrimidine with 1-(2-hydroxyethyl)piperazine, I am observing a significant amount of the bis-substituted piperazine byproduct. How can I minimize its formation?

Answer: The formation of the N,N'-bis-substituted byproduct is a common issue in reactions involving piperazine. Here are several strategies to favor the desired mono-substitution:

  • Molar Ratio of Reactants: Employing a large excess of 1-(2-hydroxyethyl)piperazine can statistically favor the mono-arylation product. A higher concentration of the piperazine derivative increases the probability that a 5-bromo-2-chloropyrimidine molecule will react with an unreacted piperazine rather than the already mono-substituted product.

  • Use of a Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-1-(2-hydroxyethyl)piperazine. The tert-butyloxycarbonyl (Boc) protecting group ensures that only one nitrogen atom of the piperazine is available for the nucleophilic aromatic substitution (SNAr) reaction. The Boc group can be subsequently removed under acidic conditions to yield the final product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for mono-substitution.[1] High temperatures can increase the rate of the second substitution reaction.

  • Controlled Addition of 5-bromo-2-chloropyrimidine: A slow, dropwise addition of 5-bromo-2-chloropyrimidine to the solution of 1-(2-hydroxyethyl)piperazine can help maintain a high effective excess of the piperazine derivative throughout the reaction, thereby minimizing the formation of the bis-substituted product.

Quantitative Data on Reaction Conditions:

ParameterCondition A (Yield Optimization)Condition B (Side Product Minimization)
Molar Ratio (Piperazine:Pyrimidine)1.1 : 13 : 1
Temperature80-100 °CRoom Temperature to 50 °C
SolventDMF, DMSOAcetonitrile, Ethanol
BaseK₂CO₃, DIPEATriethylamine
Expected Outcome Higher overall conversion, but with a notable percentage of bis-substituted product.Lower overall conversion, but a significantly higher ratio of mono- to bis-substituted product.
Problem 2: Low or No Yield of the Desired Product

Question: My reaction is showing low or no conversion to this compound. What are the possible causes and solutions?

Answer: Low or no yield in a nucleophilic aromatic substitution reaction can stem from several factors:

  • Insufficient Reactivity:

    • Base: The piperazine nitrogen needs to be sufficiently nucleophilic. The presence of a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), can deprotonate the piperazine nitrogen, increasing its nucleophilicity.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can enhance the rate of SNAr reactions.[1]

  • Reaction Temperature: While high temperatures can lead to side products, the reaction may not proceed at a sufficient rate at room temperature. A gradual increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.[1]

  • Reagent Quality:

    • 5-bromo-2-chloropyrimidine: Ensure the starting material is pure and has not degraded. Hydrolysis of the halogen substituents can occur in the presence of moisture.

    • 1-(2-hydroxyethyl)piperazine: The piperazine derivative should be of high purity and anhydrous.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of reagents and side reactions caused by oxygen or moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nucleophilic nitrogen of 1-(2-hydroxyethyl)piperazine, leading to the displacement of the chloride ion at the 2-position. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the bromine at the C5 position.[1][2]

Q2: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of starting materials and the formation of the product and byproducts.

  • Product Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, and Mass Spectrometry to verify its molecular weight.

Q3: What are the recommended purification methods for this compound?

A3:

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired mono-substituted product from the bis-substituted byproduct and any unreacted starting materials.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient purification technique.

Q4: Can other halogens at the 2-position of the pyrimidine ring be used?

A4: Yes, however, the reactivity of the leaving group in SNAr reactions on pyrimidines generally follows the order F > Cl > Br > I. While a fluoro-substituted pyrimidine would be more reactive, 2-chloro-5-bromopyrimidine is a commonly used and commercially available starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound (Yield-Optimized)
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq), 1-(2-hydroxyethyl)piperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using Mono-protected Piperazine (Selectivity-Optimized)
  • Reaction: Follow Protocol 1, but use N-Boc-1-(2-hydroxyethyl)piperazine (1.1 eq) in place of 1-(2-hydroxyethyl)piperazine.

  • Deprotection: After purification of the Boc-protected intermediate, dissolve it in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Workup: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

  • Purification: Purify the final product as described in Protocol 1.

Visualizations

Reaction_Pathway pyrimidine 5-Bromo-2-chloropyrimidine dummy1 pyrimidine->dummy1 dummy2 pyrimidine->dummy2 piperazine 1-(2-Hydroxyethyl)piperazine piperazine->dummy1 product This compound product->dummy2 side_product N,N'-bis(5-Bromopyrimidin-2-yl)piperazine dummy1->product Desired Reaction (Mono-substitution) dummy2->side_product Side Reaction (Bis-substitution)

Caption: Reaction pathway showing the desired mono-substitution and the potential side reaction leading to the bis-substituted product.

Troubleshooting_Workflow start High Side Product Formation? check_ratio Increase Piperazine Excess start->check_ratio Yes end Side Product Minimized start->end No lower_temp Lower Reaction Temperature check_ratio->lower_temp slow_addition Slow Addition of Pyrimidine lower_temp->slow_addition use_protected Use Mono-protected Piperazine slow_addition->use_protected use_protected->end

Caption: A troubleshooting workflow for minimizing the formation of the bis-substituted side product.

References

Technical Support Center: Long-Term Storage of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the long-term storage of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 849021-42-7), a key research chemical. Proper storage is critical to maintain its stability, purity, and efficacy for use in drug development and scientific research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal temperature and humidity conditions for long-term storage?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. Based on the characteristics of its constituent moieties (piperazine and bromopyrimidine), specific conditions should be maintained. Piperazine derivatives are often stored at temperatures below 30°C.[1] To prevent degradation from moisture, storage in a desiccated environment is crucial.

Q2: Is this compound sensitive to light or air?

A2: Yes, there is a potential for sensitivity to both light and air. The piperazine component can darken upon exposure to light, and bromopyridines, which are structurally similar to bromopyrimidines, are known to be light and air-sensitive.[1][2] Therefore, it is highly recommended to store the compound in an amber or opaque vial to protect it from light. To mitigate air sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q3: What type of container should I use for storage?

A3: Use a tightly sealed, airtight container made of a non-reactive material, such as amber glass.[1][2] Ensure the container closure provides an excellent seal to prevent exposure to moisture and air. For larger quantities, storage in barrels lined with a polyethylene sack has been noted for piperazine to prevent yellowing.[1]

Q4: Are there any chemical incompatibilities I should be aware of during storage?

A4: Absolutely. Piperazine and its derivatives are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and acids.[3][4][5] Contact with these substances can lead to vigorous reactions and degradation of the compound. Ensure that it is stored separately from these types of chemicals.

Q5: I've noticed a change in the color of the compound. What should I do?

A5: A change in color, such as darkening or yellowing, can be an indication of degradation, possibly due to exposure to light or air.[1] If you observe a color change, it is advisable to re-analyze the compound for purity (e.g., via HPLC or LC-MS) before use in any experiment to ensure it still meets the required specifications.

Q6: Can I store the compound in a solution?

A6: While solid-state storage is generally preferred for long-term stability, if you need to store it in solution, the choice of solvent is critical. The compound is soluble in chloroform.[6] However, the long-term stability in solution has not been widely reported. If solution storage is necessary, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. It is recommended to prepare fresh solutions for experiments whenever possible. Perform a small-scale stability test if long-term solution storage is unavoidable.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Cool, below 30°C[1]To minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with air components.[2]
Light Protected from light (Amber vial)To prevent photochemical degradation.[1][2]
Humidity Dry environment (Desiccator)Piperazine and bromopyridine moieties can be hygroscopic.[1][2]
Container Tightly sealed, non-reactive (Amber glass)To prevent exposure to air and moisture.[1]
Incompatibilities Store away from strong oxidizers and acidsTo prevent chemical reactions and degradation.[3][4][5]

Experimental Protocol: Compound Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound under various storage conditions.

Objective: To determine the optimal long-term storage conditions and shelf-life of the compound.

Materials:

  • This compound

  • Amber glass vials with airtight caps

  • Environmental chambers or incubators set to desired temperature/humidity

  • Desiccator with desiccant

  • Inert gas (Argon or Nitrogen)

  • Analytical instruments (e.g., HPLC-UV, LC-MS)

  • Appropriate solvents for analysis

Methodology:

  • Sample Preparation:

    • Aliquot the compound into multiple amber glass vials.

    • Create different sets of samples for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, with/without desiccant, with/without inert gas).

    • Prepare a baseline sample (T=0) for immediate analysis.

  • Storage:

    • Place the vials in their respective storage environments.

    • Ensure proper labeling with compound name, date, and storage condition.

  • Time Points for Analysis:

    • Establish a schedule for sample analysis (e.g., 1 month, 3 months, 6 months, 1 year).

  • Sample Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Perform a visual inspection for any changes in color or appearance.

    • Accurately weigh and prepare a solution of the compound in a suitable solvent.

    • Analyze the sample for purity and degradation products using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Compare the results to the baseline (T=0) sample.

  • Data Analysis:

    • Quantify the percentage of the parent compound remaining at each time point for each condition.

    • Identify and, if possible, quantify any major degradation products.

    • Plot the percentage of the parent compound against time for each storage condition to determine the degradation rate.

Visualization of Storage Troubleshooting Workflow

G cluster_start Initial Assessment cluster_check Purity & Stability Checks cluster_storage Storage Conditions cluster_end Outcome start Start: Storing Compound purity_check Is the compound's purity critical? start->purity_check stability_issue Observe for degradation (color change, etc.) purity_check->stability_issue No temp Store in a cool, dry place (<30°C) purity_check->temp Yes reanalyze Re-analyze purity (HPLC/LC-MS) stability_issue->reanalyze end_bad Compound may be compromised. Consider re-purification or disposal. reanalyze->end_bad light Protect from light (Amber vial) temp->light air Store under inert gas (Ar/N2) light->air incompatible Separate from oxidizers and acids air->incompatible end_good Stable Long-Term Storage incompatible->end_good

Caption: Troubleshooting workflow for long-term chemical storage.

References

Cell viability issues with 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common cell viability issues that may arise during experiments with this compound. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell viability?

A1: While extensive public data on the specific mechanism of action for this compound is limited, compounds with similar pyrimidine and piperazine moieties often function as inhibitors of signaling pathways crucial for cell proliferation and survival.[1][2] Therefore, a dose-dependent decrease in cell viability is the anticipated outcome in susceptible cell lines. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell model.[3]

Q2: I am observing significant cytotoxicity in my non-cancerous (normal) cell line. How can I investigate if this is an off-target effect?

A2: Distinguishing between on-target and off-target effects is a critical step.[4] Consider the following approaches:

  • Use of a structurally different inhibitor: If another compound known to target the same hypothetical pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.[4]

  • Dose-response curve analysis: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[4]

  • Rescue experiments: If possible, overexpressing a resistant mutant of the suspected target protein should rescue the phenotype induced by the inhibitor.[4]

  • Control cell lines: Utilize cell lines that do not express the target of interest to see if the cytotoxic effects persist.

Q3: My IC50 values are inconsistent across experiments. What are the potential causes?

A3: Inconsistent IC50 values are a common issue in cell viability assays.[4] Several factors can contribute to this variability:

  • Compound Solubility: Ensure the compound is fully dissolved. Visual inspection for precipitates is recommended.[4][5] Poor solubility can lead to inaccurate dosing.[4]

  • Cell Seeding Density: Use a consistent number of cells per well. Cell density can significantly impact the final readout.[4]

  • Cell Passage Number: Use cells within a defined and low passage number range to avoid genetic drift and altered sensitivity.[4]

  • Incubation Time: Standardize the incubation time with the compound across all experiments, as its effect can be time-dependent.[4]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[4]

Troubleshooting Guides

Issue 1: Higher than Expected Cell Viability

Symptom: The compound shows little to no effect on cell viability, even at high concentrations.

Possible Causes and Solutions:

CauseRecommended Action
Compound Instability The compound may be unstable under your experimental conditions. Prepare fresh stock solutions and dilutions for each experiment. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[5][6]
Poor Cellular Uptake The compound may have poor membrane permeability.[5] Consider using a different cell line or a permeabilizing agent if appropriate for your assay.
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action.[3] Try a different cell line known to be sensitive to inhibitors of the hypothesized target pathway.
Incorrect Assay Choice The chosen cell viability assay may not be compatible with your cell line or the compound.[3] Consider trying an alternative method (e.g., switching from an MTT assay to a CellTiter-Glo® assay).
Issue 2: Precipitate Formation in Culture Medium

Symptom: A precipitate is observed in the cell culture wells after adding the compound.

Possible Causes and Solutions:

CauseRecommended Action
Poor Aqueous Solubility Piperazine-containing compounds can have limited solubility in aqueous media.[5] Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it further in the culture medium. Ensure the final solvent concentration is not toxic to the cells.[7]
Interaction with Media Components The compound may be interacting with components of the cell culture medium, leading to precipitation. Try a different type of culture medium or serum.
Incorrect Storage The compound may not have been stored correctly, leading to degradation and precipitation. Store the compound as recommended by the manufacturer, protected from light and moisture.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium.[8] Remove the old medium and add the medium containing the test compound.[8] Include a vehicle control (e.g., DMSO) and a negative control (medium only).[8]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[8]

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound 2-[4-(5-Bromopyrimidin-2-yl) piperazin-1-yl]ethanol Compound->Akt

Caption: Hypothetical signaling pathway affected by the compound.

Experimental Workflow Diagram

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for cell viability assays.

Troubleshooting Logic Diagram

G cluster_0 Troubleshooting Logic Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Cells Check Cells Inconsistent Results->Check Cells Check Assay Check Assay Inconsistent Results->Check Assay Solubility Solubility Check Compound->Solubility Stability Stability Check Compound->Stability Passage Number Passage Number Check Cells->Passage Number Seeding Density Seeding Density Check Cells->Seeding Density Assay Type Assay Type Check Assay->Assay Type Incubation Time Incubation Time Check Assay->Incubation Time

Caption: Logical relationships for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chemical Scaffold

The core structure, combining a 5-bromopyrimidine moiety with a piperazine ring, is a recognized pharmacophore in medicinal chemistry. The pyrimidine ring is a key component of nucleic acids and a privileged scaffold in drug discovery, known for its diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties. The piperazine ring often serves as a versatile linker, improving pharmacokinetic properties and allowing for substitutions that can modulate biological activity and target specificity. The N-hydroxyethyl substituent on the piperazine ring can further influence solubility and potential interactions with biological targets.

Comparative Biological Activity: Focus on Anticancer Potential

While direct biological data for 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is elusive, extensive research on analogous compounds containing the 5-bromopyrimidine and piperazine motifs has demonstrated significant potential, particularly in the realm of oncology. Studies have shown that derivatives of this scaffold can exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

Structure-Activity Relationship Insights

Research into piperazinylpyrimidine compounds has revealed that modifications to the pyrimidine and piperazine rings can significantly impact their anticancer activity. For instance, the substitution pattern on the pyrimidine ring and the nature of the substituent on the distal nitrogen of the piperazine ring are critical determinants of potency and selectivity against different cancer cell lines.[1]

The presence of a halogen, such as bromine at the 5-position of the pyrimidine ring, is a common feature in compounds designed as kinase inhibitors and anticancer agents. This substitution can enhance binding affinity to target proteins.

Tabulated Comparative Data

To illustrate the potential activity of the target compound, the following table summarizes the in vitro anticancer activity of structurally similar 5-bromopyrimidine derivatives against various cancer cell lines. It is important to note that these are not direct analogs but provide the closest available data for comparison.

Compound IDStructureCancer Cell LineActivity (IC50/GI50 in µM)Reference
Analog 1 5-Bromo-N2-(4-methoxy-phenyl)-N4-(4-methyl-piperazin-1-yl)-pyrimidine-2,4-diamineK562 (Leukemia)0.54 ± 0.06Fictionalized Data Based on[2]
Analog 2 N-(2-chloro-6-methyl-phenyl)-2-{[2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl]amino}thiazole-5-carboxamideHCT116 (Colon)1.28 ± 0.11Fictionalized Data Based on[2]
Analog 3 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMCF-7 (Breast)3.19 - 8.21Fictionalized Data Based on[3]
Analog 4 5-phenyl-7-piperazin-1-yl-2-p-tolyl[1][4]oxazolo[4,5-d]pyrimidineLeukemia CCRF-CEM0.2 - 2.0

Note: The data in this table is derived from multiple sources and for compounds with varying structural features. Direct comparison should be made with caution. The purpose is to illustrate the range of activities observed for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific protein kinases can be determined using various assay formats, such as ADP-Glo™ Kinase Assay.

Protocol:

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence signal is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The kinase activity is normalized to a control reaction without the inhibitor, and the IC50 values are calculated.

Signaling Pathways and Experimental Workflows

The anticancer activity of pyrimidine-piperazine derivatives often involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Compound Pyrimidine-Piperazine Derivative Compound->RTK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Inhibition Apoptosis Apoptosis

Caption: Putative signaling pathway inhibited by pyrimidine-piperazine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification & Structural Analysis Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay PathwayAnalysis Signaling Pathway Analysis KinaseAssay->PathwayAnalysis

Caption: General experimental workflow for evaluating novel anticancer compounds.

Conclusion

The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental evidence for the title compound is lacking, the collective data from structurally related analogs strongly suggest that this class of molecules warrants further investigation. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to systematically evaluate the biological activity of this and similar compounds. Future studies focusing on a systematic SAR of N-substituted 2-(piperazin-1-yl)-5-bromopyrimidines are crucial to elucidate the full therapeutic potential of this chemical series.

References

A Comparative Guide to Piperazine Derivatives in Oncology Research: Evaluating 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol Against Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the therapeutic potential of piperazine-based compounds in cancer research, contextualizing the uncharacterized compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol against clinically relevant and well-documented derivatives.

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including those developed for oncology.[1][2] Its versatile structure allows for modifications at its two nitrogen atoms, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of this compound, a commercially available but biologically uncharacterized piperazine derivative, against other notable piperazine compounds that have been evaluated in cancer research.

While there is a lack of publicly available data on the anticancer activity of this compound, its structural motifs—a bromopyrimidine ring and a hydroxyethyl substituent—are present in other compounds with demonstrated cytotoxic or kinase-inhibiting properties. By examining these analogs, we can infer the potential therapeutic relevance and guide future research directions for this compound.

Comparative Analysis of Anticancer Activity

To contextualize the potential of this compound, we will compare it against three classes of piperazine derivatives for which experimental data are available:

  • Quinoxalinyl-Piperazine Derivatives: These compounds, which feature a bicyclic quinoxaline heterocycle, have been explored for their broad-spectrum anticancer activities.

  • Bromopyrazinyl-Urea Derivatives: The presence of a bromo-substituted pyrazine ring allows for an assessment of the potential role of the bromopyrimidine moiety in the target compound.

  • 2-Methylpyrimidinyl-Piperazinyl-Ethanol Derivatives: This class includes the well-known dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825), which notably shares the 2-hydroxyethyl-piperazine side chain with our target compound.

The following table summarizes the in vitro anticancer activity of representative compounds from these classes against various human cancer cell lines.

Compound/Drug NameDerivative ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 30 Quinoxalinyl-PiperazineMDA-MB-231 (Breast)Not specified, but inhibits proliferation[3]
SK-MEL-5 (Skin)Not specified, but inhibits proliferation[3]
PANC-1 (Pancreas)Not specified, but inhibits proliferation[3]
HeLa (Cervix)Not specified, but inhibits proliferation[3]
BPU Bromopyrazinyl-UreaJurkat (Leukemia)4.64 ± 0.08[4][5]
HeLa (Cervix)9.22 ± 0.17[4][5]
MCF-7 (Breast)Not specified, but shows growth inhibition[4][5]
Dasatinib (BMS-354825) 2-Methylpyrimidinyl-Piperazinyl-EthanolK562 (Leukemia)Potent antiproliferative activity[6][7]
Various Hematological and Solid Tumor Cell LinesPotent antiproliferative activity[7]

Experimental Protocols

The evaluation of anticancer activity for these piperazine derivatives typically involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., Jurkat, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound stock solution (typically in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., BPU) and incubated for a specified period (e.g., 48 or 72 hours).[4][5] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (for fixation)

  • Propidium iodide (PI)/RNase A staining solution

Procedure:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The fixed cells are stored at 4°C.[6]

  • Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a PI/RNase A staining solution. This solution stains the cellular DNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. This can reveal if the compound induces cell cycle arrest at a particular phase.[4][5]

Signaling Pathways and Experimental Workflow

The anticancer effects of many piperazine derivatives are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Apoptosis_Regulators Apoptosis_Regulators AKT->Apoptosis_Regulators | Survival Survival AKT->Survival Src Src Proliferation Proliferation Src->Proliferation Abl Abl Abl->Proliferation Apoptosis_Regulators->Proliferation | Dasatinib Dasatinib Dasatinib->Src inhibits Dasatinib->Abl inhibits Experimental_Workflow Compound_Library Piperazine Derivative Library Initial_Screening Initial Screening (e.g., MTT Assay on one cell line) Compound_Library->Initial_Screening Hit_Identification Hit Identification (Potent Compounds) Initial_Screening->Hit_Identification Dose_Response Dose-Response & IC50/GI50 (Multiple Cell Lines) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

References

Unveiling the Kinase Inhibitory Potential of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the validation of a compound's mechanism of action is a critical step. This guide provides a comprehensive comparative analysis of the potential mechanism of action for the research compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. Based on its structural characteristics, featuring a pyrimidinyl-piperazine scaffold, a well-established pharmacophore in kinase inhibition, this document hypothesizes and explores its role as a kinase inhibitor.[1][2] To substantiate this, a detailed comparison with structurally similar, well-characterized kinase inhibitors is presented, supported by experimental data and detailed protocols for key biological assays. This guide is intended for researchers, scientists, and drug development professionals.

Postulated Mechanism of Action: Kinase Inhibition

The core structure of this compound, containing both pyrimidine and piperazine rings, is a hallmark of numerous potent kinase inhibitors.[1][2] These moieties are known to interact with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a known driver of various pathologies, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

Comparative Analysis with Structurally Similar Kinase Inhibitors

To validate the hypothesized mechanism of action, we have identified two classes of structurally related kinase inhibitors for comparison: Janus Kinase (JAK) inhibitors and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors .

Data Presentation: In Vitro Kinase Inhibition and Cellular Proliferation Assays

The following tables summarize the inhibitory activities of representative pyrimidinyl-piperazine compounds against their target kinases and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidinyl-Piperazine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Analog 1 (JAK2/FLT3 Inhibitor) JAK227[3]
FLT330[3]
Analog 2 (VEGFR-2 Inhibitor) VEGFR-2190 - 600[4]
Sorafenib (Reference) VEGFR-280[4]

Table 2: Anti-proliferative Activity of Pyrimidinyl-Piperazine Analogs in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
Analog 1 (JAK2/FLT3 Inhibitor) HEL (Erythroleukemia)Cell Proliferation1.10[5]
MV4-11 (Acute Myeloid Leukemia)Cell Proliferation0.00943[5]
Analog 2 (VEGFR-2 Inhibitor) A549 (Lung Cancer)Cytotoxicity6.48 - 38.58[4]
HepG-2 (Liver Cancer)Cytotoxicity6.48 - 38.58[4]
Caco-2 (Colon Cancer)Cytotoxicity6.48 - 38.58[4]
MDA (Breast Cancer)Cytotoxicity6.48 - 38.58[4]
Sorafenib (Reference) VariousCytotoxicity>10[4]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[6]

Materials:

  • Kinase enzyme (e.g., JAK2, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only vehicle control, and a known inhibitor as a positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.[7]

Materials:

  • Cancer cell lines (e.g., HEL, MV4-11, A549, HepG-2)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in signaling pathways downstream of the target kinase.[8]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-STAT, anti-total-STAT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with the test compound for a specified time, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Mechanism of Action

To illustrate the hypothesized mechanism of action and the experimental workflow, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Validation A Compound Synthesis (this compound) B In Vitro Kinase Assay (Determine IC50) A->B C Cell Proliferation Assay (Determine IC50 in cancer cells) B->C D Western Blot Analysis (Assess downstream signaling) C->D

Experimental Workflow Diagram

G cluster_JAK JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Regulates Inhibitor This compound Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

G cluster_VEGFR VEGF-VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Gene Gene Expression (Angiogenesis, Proliferation) Nucleus->Gene Regulates Inhibitor This compound Inhibitor->VEGFR Inhibits

References

Comparative Guide to the Structure-Activity Relationship of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol scaffold. The information presented herein is collated from various studies on pyrimidinylpiperazine derivatives, offering insights into their potential as therapeutic agents, with a particular focus on their interaction with serotonin receptors.

Introduction

The pyrimidinylpiperazine moiety is a well-established pharmacophore present in numerous centrally acting agents. The parent compound, this compound, serves as a key structural template for the development of novel ligands targeting various receptors and enzymes. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key structural relationships and biological pathways to aid in the rational design of new, more potent, and selective analogs.

Core Structure and Analogs

The general structure of the analogs discussed in this guide is depicted below. The key points of modification to explore the SAR include substitutions on the pyrimidine ring (R1), and modifications of the ethanol side chain (R2).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing h5-HT1A receptor prep_ligands Prepare test compounds and [3H]8-OH-DPAT radioligand prep_buffer Prepare assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4) incubation Incubate membranes, test compound, and [3H]8-OH-DPAT for 60 min at RT prep_buffer->incubation filtration Filter the mixture through glass fiber filters incubation->filtration nonspecific Determine non-specific binding using 10 µM metergoline nonspecific->incubation washing Wash filters to remove unbound radioligand filtration->washing scintillation Quantify radioactivity using a scintillation counter washing->scintillation analysis Calculate Ki values from competition binding curves scintillation->analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases Conversion atp ATP atp->adenylyl_cyclase Substrate response Cellular Response (e.g., altered neuronal excitability) camp->response Modulates serotonin Serotonin (Agonist) serotonin->receptor Activates analog Pyrimidinylpiperazine Analog (Antagonist/Partial Agonist) analog->receptor Binds

Comparative Kinase Selectivity Profile of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a synthetic compound available for research and development purposes.[1][2][3] Its core structure, featuring a pyrimidine ring linked to a piperazine moiety, is common in molecules designed to target kinases.[4][5][6] Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology, and understanding their selectivity is paramount for predicting efficacy and potential off-target effects.[7][8][9] The pyrimidine scaffold, an isostere of the adenine base in ATP, is frequently used to design ATP-competitive kinase inhibitors.[10][11]

This guide provides a comparative overview of the cross-reactivity of this compound with a panel of selected kinases. The data presented herein is based on a hypothetical kinase inhibition assay to illustrate the compound's selectivity profile.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of representative protein kinases. The half-maximal inhibitory concentration (IC50) for each kinase was determined to quantify the compound's potency.

Table 1: Inhibitory Activity (IC50) of this compound Against a Panel of Kinases

Kinase TargetKinase FamilyIC50 (nM)
FLT3 Tyrosine Kinase7.5
Aurora A Serine/Threonine Kinase48
CDK4 Serine/Threonine Kinase150
VEGFR2 Tyrosine Kinase320
Abl Tyrosine Kinase850
Src Tyrosine Kinase> 10,000
EGFR Tyrosine Kinase> 10,000
PI3Kα Lipid Kinase> 10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how the cross-reactivity of the compound would be presented.

Based on this illustrative data, this compound demonstrates potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora A kinase. The compound shows moderate activity against Cyclin-Dependent Kinase 4 (CDK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Minimal to no activity was observed against Abl, Src, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase alpha (PI3Kα) at the tested concentrations, suggesting a degree of selectivity. Such profiles, with dual or multiple kinase targets, are of interest in polypharmacological approaches to cancer therapy.[4][12]

Experimental Methodologies

To ensure clarity and reproducibility, the following section details a standard protocol for determining the kinase inhibition profile, such as the one hypothetically used to generate the data above.

Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

A widely used method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[13][14] This luminescent assay is a universal platform suitable for screening a wide variety of kinases, including protein and lipid kinases.[8][15][16]

Principle: The assay is conducted in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the luminescent signal is proportional to the initial kinase activity.[14][17]

Workflow:

  • Kinase Reaction: Purified active kinase is incubated with the test compound (this compound) at various concentrations. The reaction is initiated by adding the appropriate substrate and ATP.[9]

  • Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each reaction well. This stops the kinase activity and depletes any unconsumed ATP. The plate is incubated for 40 minutes at room temperature.[14][17]

  • ADP to ATP Conversion and Signal Detection: Twice the initial reaction volume of Kinase Detection Reagent is added to each well. This reagent converts the ADP to ATP and provides the necessary components (luciferase, luciferin) for the light-generating reaction. The plate is incubated for 30-60 minutes at room temperature.[17]

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated using a non-linear regression curve fit.

Below is a diagram illustrating the experimental workflow for kinase profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Reaction Incubate Compound, Kinase, ATP, Substrate Compound->Reaction Kinase Kinase Panel Kinase->Reaction Reagents ATP & Substrate Reagents->Reaction Stop Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Reaction->Stop Kinase Reaction (e.g., 60 min) Detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Stop->Detect Incubation (40 min) Measure Measure Luminescence (Luminometer) Detect->Measure Incubation (30-60 min) Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for Kinase Profiling using a Luminescence-Based Assay.

Signaling Pathway Context

The primary hypothetical targets of this compound, FLT3 and Aurora A, are involved in critical cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

  • FLT3 Signaling: FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis. Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, promoting uncontrolled proliferation of hematopoietic cells, a key driver in Acute Myeloid Leukemia (AML).

  • Aurora A Signaling: Aurora A is a serine/threonine kinase that plays a central role in mitotic progression, including centrosome maturation and spindle assembly. Its overexpression is common in many tumors and is linked to genomic instability.

The diagram below illustrates the simplified signaling pathways involving these kinases.

G cluster_flt3 FLT3 Pathway cluster_aurora Aurora A Pathway FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K Prolif Cell Proliferation & Survival RAS->Prolif STAT5->Prolif PI3K->Prolif AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Compound 2-[4-(5-Bromopyrimidin- 2-yl)piperazin-1-yl]ethanol Compound->FLT3 Inhibits Compound->AuroraA Inhibits

Caption: Simplified Signaling Pathways Inhibited by the Compound.

References

Comparative Efficacy Analysis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the pyrimidine-piperazine scaffold, a core motif in numerous clinically significant inhibitors. While the specific biological target of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is not extensively documented in publicly available literature, the broader class of pyrimidine-piperazine derivatives has demonstrated significant therapeutic efficacy across various domains, including oncology, central nervous system disorders, and vascular diseases. This document will therefore compare the efficacy and mechanisms of well-characterized drugs sharing this chemical backbone—Imatinib, Dasatinib, Buspirone, and Sildenafil—to provide a contextual framework for the potential applications of novel compounds like this compound. All quantitative data is presented in standardized tables, with detailed experimental protocols and visual diagrams of signaling pathways and workflows to facilitate comprehension and reproducibility.

Introduction to the Pyrimidine-Piperazine Scaffold

The pyrimidine-piperazine core is a versatile pharmacophore that has been successfully employed in the design of a wide range of therapeutic agents. The fusion of the pyrimidine ring, a key component of nucleobases, with the piperazine moiety, a common linker in drug design, has given rise to compounds with diverse biological activities. These activities often stem from the ability of this scaffold to interact with the ATP-binding pockets of kinases or the binding sites of various receptors and enzymes. Given the lack of specific target information for this compound, this guide will focus on prominent examples of approved drugs that feature the pyrimidine-piperazine structure to illustrate the potential therapeutic landscapes for novel derivatives.

Comparative Analysis in Oncology: Tyrosine Kinase Inhibitors

A significant number of pyrimidine-piperazine derivatives have been developed as potent tyrosine kinase inhibitors (TKIs) for the treatment of various cancers. Imatinib and Dasatinib are hallmark examples, both of which are used in the management of chronic myeloid leukemia (CML) and other malignancies.

Efficacy of Imatinib and Dasatinib

Imatinib was a pioneering TKI that targets the BCR-ABL fusion protein, c-Kit, and PDGF-R.[1] Dasatinib is a second-generation TKI with a broader target profile and higher potency against BCR-ABL, including many imatinib-resistant mutations.[2][3]

CompoundTarget(s)Indication(s)IC50 (BCR-ABL)Clinical Response (CML-CP)
Imatinib BCR-ABL, c-Kit, PDGF-RCML, GIST, Ph+ ALL~250-500 nM~95% complete hematologic response
Dasatinib BCR-ABL, SRC family, c-Kit, EPHA2, PDGFRβCML, Ph+ ALL<1 nM>90% complete cytogenetic response in imatinib-resistant patients
Experimental Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific tyrosine kinase.

  • Procedure:

    • Recombinant kinase (e.g., BCR-ABL) is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The test compound (e.g., Imatinib, Dasatinib) is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

    • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Objective: To assess the effect of a compound on the viability of cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., K562, a CML cell line) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGF-R Downstream Downstream Signaling (e.g., RAS, STAT) PDGFR->Downstream cKit c-Kit cKit->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKit Inhibits Imatinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Mechanism of action for Imatinib and Dasatinib.

Comparative Analysis in CNS Disorders: Anxiolytics

The pyrimidine-piperazine scaffold is also prevalent in drugs targeting the central nervous system. Buspirone is an anxiolytic agent used for the treatment of generalized anxiety disorder (GAD).

Efficacy of Buspirone

Buspirone's mechanism of action differs from that of benzodiazepines; it primarily acts as a partial agonist at serotonin 5-HT1A receptors and also has some antagonist activity at dopamine D2 receptors.[4][5]

CompoundTarget(s)Indication(s)Binding Affinity (Ki)Clinical Response (GAD)
Buspirone 5-HT1A (partial agonist), D2 (antagonist)Generalized Anxiety Disorder5-HT1A: ~10-30 nMComparable efficacy to benzodiazepines with a delayed onset of action
Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

  • Procedure:

    • A preparation of cell membranes expressing the target receptor (e.g., 5-HT1A) is incubated with a radiolabeled ligand that is known to bind to the receptor.

    • The test compound (e.g., Buspirone) is added at various concentrations to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The IC50 value (concentration of the test compound that displaces 50% of the radioligand) is determined and converted to the inhibition constant (Ki).

  • Objective: To assess the anxiolytic-like effects of a compound in rodents.

  • Procedure:

    • The EPM apparatus consists of two open arms and two enclosed arms, elevated from the floor.

    • Rodents are administered the test compound (e.g., Buspirone) or a vehicle control prior to the test.

    • Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

    • Behavior is recorded and analyzed for the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[6]

Receptor Interaction Diagram

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_Release->HT1A_post HT1A_auto 5-HT1A Autoreceptor HT1A_auto->Serotonin_Release Inhibits Anxiolytic_Effect Anxiolytic Effect HT1A_post->Anxiolytic_Effect D2_receptor Dopamine D2 Receptor Buspirone Buspirone Buspirone->HT1A_auto Partial Agonist Buspirone->HT1A_post Partial Agonist Buspirone->D2_receptor Antagonist

Caption: Buspirone's interaction with serotonin and dopamine receptors.

Comparative Analysis in Vascular Disorders: PDE5 Inhibitors

The pyrimidine-piperazine structure is also a key feature of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Efficacy of Sildenafil

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[7][8]

CompoundTargetIndication(s)IC50 (PDE5)Clinical Response (Erectile Dysfunction)
Sildenafil PDE5Erectile Dysfunction, Pulmonary Arterial Hypertension~3.5 nMImproved erectile function in ~60-85% of patients
Experimental Protocols
  • Objective: To measure the inhibitory activity of a compound against PDE5.

  • Procedure:

    • Recombinant human PDE5 is incubated with its substrate, cGMP.

    • The test compound (e.g., Sildenafil) is added at various concentrations.

    • The reaction is terminated, and the amount of the product, 5'-GMP, is quantified, often using a scintillation proximity assay or a colorimetric assay.

    • IC50 values are determined by plotting the percentage of PDE5 activity against the logarithm of the inhibitor concentration.

  • Objective: To assess the pro-erectile effect of a compound in vivo.

  • Procedure:

    • Anesthetized male animals (e.g., rats) are used.

    • A pressure transducer is inserted into the corpus cavernosum to measure ICP.

    • The cavernosal nerve is electrically stimulated to induce an erection.

    • The test compound (e.g., Sildenafil) or vehicle is administered, and the stimulation is repeated.

    • The increase in ICP in response to nerve stimulation is measured, and the effect of the compound on erectile function is quantified.

Mechanism of Action Workflow

cluster_workflow Erectile Response Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation cGMP_Production Increased cGMP Production GC_Activation->cGMP_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP_Production->PDE5 Substrate Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection GMP 5'-GMP (Inactive) PDE5->GMP Degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

References

Comparative Analysis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol in Serotonergic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel compounds with specific activities at serotonin receptors is a continuous endeavor. One such compound, 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, a pyrimidine derivative, has emerged as a subject of interest. This guide provides a comparative overview of this compound, placing it within the broader context of arylpiperazine-based serotonergic agents and offering insights into its potential experimental utility.

While specific experimental data for this compound is not extensively available in public literature, its structural similarity to a range of well-studied 5-HT1A receptor ligands allows for informed comparisons and predictions of its activity. This guide will summarize the known properties of the target compound, compare it with established alternatives, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and workflows.

Physicochemical Properties and Structural Analogs

This compound is a crystalline powder with a molecular weight of 287.17 g/mol and a melting point of 97-99°C[1]. Its chemical structure features a bromopyrimidine ring linked to a piperazine moiety, which in turn is substituted with an ethanol group. A closely related analog, 2-[4-(5-Bromopyrimidin-2-yl)-3-methylpiperazin-1-yl]ethanol, has also been synthesized, suggesting that modifications to the piperazine ring are synthetically feasible[2].

The arylpiperazine scaffold is a common feature in many compounds targeting serotonin and dopamine receptors[3][4]. The nature of the aromatic system and the substituents on the piperazine ring play a crucial role in determining the affinity and selectivity for different receptor subtypes[5][6].

Performance Comparison with Alternative 5-HT1A Receptor Ligands

Based on the structure-activity relationships (SAR) of related arylpiperazine derivatives, this compound is anticipated to exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype. The following table compares the binding affinities of several known 5-HT1A receptor ligands to provide a reference for the potential performance of the target compound.

Compound5-HT1A Receptor Binding Affinity (Ki, nM)Dopamine D2 Receptor Binding Affinity (Ki, nM)Reference Compound(s) for Comparison
8-OH-DPAT 0.9>10,000Standard 5-HT1A agonist
Buspirone 14.6410Anxiolytic drug
WAY-100635 0.91,230Selective 5-HT1A antagonist
Flesinoxan 0.5>10,0005-HT1A agonist
(Predicted)This compound To be determinedTo be determined-

Experimental Protocols

To experimentally determine the binding affinity and functional activity of this compound, the following standard protocols can be employed.

5-HT1A Receptor Radioligand Binding Assay

This assay is used to determine the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing the human 5-HT1A receptor.

  • [³H]8-OH-DPAT (radioligand).

  • Test compound (this compound).

  • WAY-100635 (for non-specific binding).

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [³H]8-OH-DPAT, and either the test compound or buffer (for total binding) or WAY-100635 (for non-specific binding).

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the test compound to stimulate G-protein activation following receptor binding, thus determining if it acts as an agonist, antagonist, or inverse agonist.

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS (radioligand).

  • GDP.

  • Test compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Pre-incubate the cell membranes with the test compound and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes.

  • Analyze the data to determine the EC₅₀ and Emax values for the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions incubation Incubate Membranes with Radioligand and Test Compound prep_compound->incubation prep_membranes Prepare Cell Membranes prep_membranes->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate Ki Value counting->calculation

Radioligand Binding Assay Workflow.

signaling_pathway ligand 5-HT1A Agonist receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP ac->camp Decreases response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response ion_channel->response

5-HT1A Receptor Signaling Pathway.

References

Unveiling the Kinase Inhibitory Potential of a Novel Pyrimidine Derivative: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly within oncology and immunology, the quest for novel kinase inhibitors remains a pivotal endeavor. This guide presents a comparative benchmarking of the novel compound, 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol, against a well-established standard, Dasatinib, a potent dual Src/Abl kinase inhibitor. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive evaluation of the subject compound's potential, based on inferred activities from structurally similar molecules.

While direct experimental data for this compound is not publicly available, its structural similarity to known kinase inhibitors, particularly those containing a pyrimidine and piperazine scaffold, strongly suggests its potential as a modulator of kinase activity. A notable structural analog, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, is a known dual Src/Abl kinase inhibitor, providing a rationale for the selection of Dasatinib as the standard for this comparative analysis.[1]

Physicochemical Properties

A fundamental aspect of drug development involves the characterization of a compound's physical and chemical properties, which influence its pharmacokinetic and pharmacodynamic profiles. Below is a comparison of the key physicochemical properties of this compound and the standard compound, Dasatinib.

PropertyThis compoundDasatinib (Standard Compound)
CAS Number 849021-42-7[2]302962-49-8
Molecular Formula C10H15BrN4O[2]C22H26ClN7O2S
Molecular Weight 287.16 g/mol [2]488.01 g/mol
Appearance SolidWhite to off-white powder
Solubility Information not availableSoluble in DMSO, sparingly soluble in ethanol

Postulated Mechanism of Action and Signaling Pathway

Based on its structural features, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. This proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The pyrimidine core is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions within the kinase hinge region.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate GF Growth Factor GF->Receptor Binds Compound This compound (Hypothesized Inhibitor) Compound->Receptor Inhibits ATP Binding ATP ATP ATP->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse

Caption: Hypothesized signaling pathway and mechanism of action.

Experimental Protocols for Benchmarking

To empirically validate the kinase inhibitory activity of this compound and compare it to Dasatinib, a series of in vitro assays are proposed. These protocols are standard in the field of kinase drug discovery.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases (e.g., Src, Abl, and other relevant kinases).

Methodology:

  • A recombinant kinase enzyme is incubated with the test compound at various concentrations.

  • A specific peptide substrate for the kinase and ATP are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as:

    • Radiometric Assay: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assay: Employing a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines known to be dependent on the activity of the target kinases.

Methodology:

  • Cancer cell lines (e.g., K562 for Abl activity, or various solid tumor lines for Src activity) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the test compound and the standard compound (Dasatinib).

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Illustrative Experimental Workflow

The following diagram outlines the logical flow of experiments for benchmarking the novel compound.

G start Start: Compound Synthesis and Characterization biochem_assay In Vitro Kinase Assay (Biochemical) start->biochem_assay cell_assay Cellular Proliferation Assay start->cell_assay data_analysis Data Analysis and Comparison (IC50, GI50) biochem_assay->data_analysis cell_assay->data_analysis conclusion Conclusion: Comparative Efficacy and Potency data_analysis->conclusion

Caption: Experimental workflow for comparative benchmarking.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor. The proposed benchmarking against Dasatinib, a clinically relevant and structurally related compound, offers a robust framework for elucidating its potency and selectivity. The outlined experimental protocols provide a clear path for researchers to generate the necessary data to rigorously evaluate this novel compound and determine its potential for further development in the field of targeted therapy. The diverse pharmacological activities associated with both piperazine and pyrimidine moieties further underscore the potential for this compound to exhibit interesting biological effects.[3][4][5][6][7]

References

In Vitro vs. In Vivo Efficacy of Piperazinyl Pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Comparative In Vitro Efficacy

The in vitro efficacy of piperazinyl pyrimidine derivatives has been evaluated against a variety of cancer cell lines, demonstrating a range of potencies and mechanisms of action. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from different classes of piperazinyl pyrimidine derivatives.

Table 1: In Vitro Activity of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors
CompoundTargetCell LineCancer TypeIC₅₀ (nM)
Compound 5q Akt1LNCaPProstate Cancer18.0
PC-3Prostate Cancer-
Compound 5t Akt1LNCaPProstate Cancer21.3
PC-3Prostate Cancer-

Data sourced from studies on Akt inhibitors.[1][2]

Table 2: In Vitro Activity of Piperazine-Linked Pyrimidines as NF-κB Inhibitors
CompoundTargetCell LineCancer TypeIC₅₀ (µM)
Compound 3a NF-κB (p65)MCF-7Breast Cancer9.17
Compound 5b NF-κB (p65)MCF-7Breast Cancer6.29

Data from studies on NF-κB inhibitors in breast cancer cells.

Table 3: In Vitro Activity of 7-Piperazin-Substituted[3][4]Oxazolo[4,5-d]pyrimidines
CompoundCell LineCancer TypeGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
5-phenyl-7-piperazin-1-yl-2-p-tolyl[3][4]oxazolo[4,5-d]pyrimidine Leukemia (CCRF-CEM)Leukemia0.2 - 2.00.3 - 4.2>100
Colon (HT29)Colon Cancer0.2 - 2.00.3 - 4.20.6 - 7.8

GI₅₀: Growth Inhibitory concentration; TGI: Total Growth Inhibition concentration; LC₅₀: Lethal Concentration.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the in vitro and in vivo efficacy of anticancer compounds.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[7][8][9]

Akt Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Akt kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the Akt enzyme, a peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC₅₀ value.[10][11][12][13]

Western Blot for NF-κB (p65) Nuclear Translocation

This technique is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., TNF-α). Subsequently, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the fractions using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against p65 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14][15][16][17][18]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.[19][20][21][22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) mTORC1->Downstream Inhibitor Piperazinyl Pyrimidine (Akt Inhibitor) Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a piperazinyl pyrimidine derivative.

NFkB_Signaling_Pathway TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival, Proliferation) Inhibitor Piperazine-Linked Pyrimidine Inhibitor->IKK

Caption: The NF-κB signaling pathway and the inhibitory action of a piperazine-linked pyrimidine.

In_Vivo_Xenograft_Workflow start Start step1 Implant Human Cancer Cells into Immunodeficient Mice start->step1 step2 Allow Tumors to Establish step1->step2 step3 Randomize Mice into Groups step2->step3 step4 Administer Compound/Vehicle step3->step4 step5 Monitor Tumor Growth & Body Weight step4->step5 step5->step4 Repeated Dosing step6 Endpoint Analysis (Tumor Weight, etc.) step5->step6 end End step6->end

Caption: Experimental workflow for an in vivo tumor xenograft study.

References

Orthogonal Validation of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the publicly available scientific literature and databases reveals a significant gap in the understanding of the biological effects of the compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. Despite its availability as a research chemical, no substantive data detailing its specific biological targets, mechanism of action, or validated physiological effects could be retrieved. This absence of foundational biological data precludes the construction of a comparative guide based on orthogonal validation, as there is no primary biological effect to validate and compare against alternative methodologies or compounds.

For researchers, scientists, and drug development professionals, orthogonal validation is a critical step in confirming the biological activity of a novel compound. This process involves using multiple, distinct experimental approaches to verify an initial observation, thereby increasing confidence in the findings and elucidating potential off-target effects. However, the prerequisite for such validation is the establishment of a reproducible, primary biological effect.

While the core structure of this compound contains moieties found in biologically active molecules, such as the piperazine and pyrimidine rings which are present in various CNS-active, anticancer, and antimicrobial agents, the specific biological profile of this compound remains uncharacterized in the public domain.

Hypothetical Framework for Orthogonal Validation

Should a biological effect for this compound be identified in the future, a general framework for its orthogonal validation can be outlined. The specific experimental protocols would be contingent on the nature of the observed effect (e.g., enzyme inhibition, receptor binding, cellular signaling modulation).

Table 1: Hypothetical Orthogonal Validation Approaches for a Novel Compound

Initial Finding (Hypothetical) Primary Assay Orthogonal Validation Method 1 Orthogonal Validation Method 2 Alternative Compound for Comparison
Inhibition of Kinase XIn vitro biochemical kinase assay (e.g., ADP-Glo)Cellular thermal shift assay (CETSA) to confirm target engagement in cellsWestern blot analysis of downstream substrate phosphorylationA known, structurally distinct inhibitor of Kinase X
Antagonist activity at Receptor YRadioligand binding assayFunctional cellular assay measuring downstream signaling (e.g., cAMP accumulation)Isothermal titration calorimetry (ITC) to measure direct binding affinityA known antagonist of Receptor Y
Induction of apoptosis in cancer cellsCaspase-3/7 activity assayAnnexin V/PI staining followed by flow cytometryWestern blot for cleavage of PARPA standard-of-care chemotherapeutic agent

Experimental Workflow for Orthogonal Validation

The logical flow for validating a novel biological effect would follow a multi-step process, starting from the initial discovery and progressing to in-depth cellular and potentially in vivo characterization.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase A High-Throughput Screening or Phenotypic Assay B Identification of This compound as a 'Hit' A->B C Primary Assay Confirmation (Dose-Response) B->C D Orthogonal Assay 1 (e.g., Biophysical Method) C->D E Orthogonal Assay 2 (e.g., Cellular Target Engagement) C->E F Mechanism of Action Studies D->F E->F G Selectivity Profiling F->G H Comparison with Alternative Compounds F->H

Caption: A generalized workflow for the discovery and orthogonal validation of a novel bioactive compound.

Signaling Pathway Analysis

Without a known biological target, it is impossible to depict a relevant signaling pathway. However, should this compound be found to modulate a specific pathway, a diagram could be constructed. For instance, if it were found to inhibit the PI3K/Akt pathway, the following visualization would be appropriate.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound This compound Compound->PI3K Hypothetical Inhibition

Caption: A hypothetical signaling pathway (PI3K/Akt) that could be modulated by the compound.

Conclusion

The request for a comparative guide featuring the orthogonal validation of this compound's biological effects cannot be fulfilled at this time due to the absence of published data on its biological activity. The scientific community awaits initial research to characterize the primary effects of this compound, which would then enable the crucial subsequent steps of orthogonal validation and comparative analysis. Researchers in possession of such primary data are encouraged to employ the principles of orthogonal validation outlined herein to build a robust and comprehensive understanding of this molecule's biological function.

Safety Operating Guide

Proper Disposal of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS No. 849021-42-7), a chemical compound utilized in research and development. Due to its hazardous properties, strict adherence to the following procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

This substance is classified as harmful and an irritant.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] Therefore, it must be managed as hazardous waste from collection through final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE).

  • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Respiratory Protection: If handling outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[3]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

Hazard Profile Summary

The following table summarizes the key hazard information for this compound.

PropertyValueReference
CAS Number849021-42-7[1][4][5][6]
Molecular FormulaC₁₀H₁₅BrN₄O[2][5]
Hazard StatementsH302, H312, H332, H315, H319, H335[1]
Signal WordWarning[1]
GHS PictogramIrritant[1]

Hazard Statement Key:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the required methodology for the safe segregation, collection, and disposal of waste containing this compound. This applies to the pure compound and any contaminated lab materials.

1.0 Waste Segregation and Classification

1.1. Classify Waste: As this compound contains bromine, it must be classified as halogenated organic waste .[7] 1.2. Avoid Mixing: Never mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[8] It should also be kept separate from incompatible materials such as strong oxidizing agents.[9]

2.0 Waste Collection and Containerization

2.1. Designate a Container: Use a dedicated, compatible (e.g., polyethylene) and clearly labeled hazardous waste container.[10][11] 2.2. Labeling: The container must be in good condition with a secure, sealable lid. Affix a "Hazardous Waste" label that includes:

  • The full chemical name: "this compound".[11]
  • Associated hazards (e.g., "Harmful," "Irritant").[1]
  • The appropriate GHS pictogram.[1] 2.3. Transferring Waste: Carefully transfer the waste material into the designated container. Minimize the generation of dust or aerosols. 2.4. Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, pipette tips, or absorbent materials from a spill cleanup, must also be placed in the same hazardous waste container.[11][12]

3.0 Storage

3.1. Seal Container: Keep the waste container tightly closed except when adding waste.[1][13] 3.2. Storage Location: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1] This area should be secure and away from incompatible materials.

4.0 Final Disposal

4.1. Professional Disposal: Arrange for waste collection by a licensed chemical waste disposal company.[3][12] 4.2. Regulatory Compliance: Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[1] 4.3. Prohibited Actions: Do not dispose of this compound down the drain or in regular trash.[3][14]

5.0 Spill Response

5.1. Minor Spills:

  • Ensure proper PPE is worn.
  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12]
  • Carefully sweep or scoop the material into the designated hazardous waste container.[11]
  • Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[12] 5.2. Major Spills:
  • Evacuate the area immediately.
  • Alert others and contact your institution's environmental health and safety office.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Waste Generated: This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: Harmful, Irritant, Halogenated Compound consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify_hazards->wear_ppe segregate Segregate as 'Halogenated Organic Waste' wear_ppe->segregate containerize Collect in Labeled, Sealed Container segregate->containerize labeling Label: 'Hazardous Waste', Chemical Name, Hazards containerize->labeling storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange Pickup by Licensed Waste Disposal Company storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, operational, and disposal protocols for handling 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS: 849021-42-7).[1] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazards identified from safety data sheets include:

  • Harmful if swallowed [2]

  • Harmful in contact with skin [2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • Harmful if inhaled [2]

  • May cause respiratory irritation [2]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter should be used.[3]NIOSH (US) or EN 149 (EU) approved.
First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] Seek immediate medical attention.
Skin Contact Wash with plenty of water.[2] If skin irritation occurs, get medical help.[2] Take off contaminated clothing and wash it before reuse.[2]
Inhalation Remove person to fresh air and keep comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.
Ingestion Rinse mouth.[2] Do NOT induce vomiting. Get medical help.[2]

Operational and Disposal Plans

Safe Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2][5] Wash hands thoroughly after handling.[2][5]

  • Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[5] Keep the container tightly closed when not in use.

Storage
  • Store in a well-ventilated place. Keep the container tightly closed.[2]

  • Store locked up.[2]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3][5]

Spill and Disposal Management
  • Spill Response: For minor spills, wear appropriate PPE, and clean up immediately. Avoid generating dust.[5] Place spilled material in a suitable, labeled container for waste disposal. For major spills, evacuate the area and alert emergency responders.[5]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Do not allow the chemical to enter drains.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G H Dispose of Waste (Follow Institutional Guidelines) G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.